molecular formula C12H18O2 B128256 3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS No. 66582-32-9

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B128256
CAS No.: 66582-32-9
M. Wt: 194.27 g/mol
InChI Key: SGGGHAPHBMPBBV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethylpropan-1-ol, also known as 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-2,2-dimethylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2,2-dimethylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGGHAPHBMPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456167
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66582-32-9
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS 66582-32-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-2,2-dimethylpropan-1-ol, with CAS number 66582-32-9, is a valuable intermediate in organic synthesis. Its structure incorporates a neopentyl glycol core, with one hydroxyl group protected by a benzyl ether and the other remaining as a primary alcohol. This differential protection makes it a useful building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Computed Properties

The key physical and chemical properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 66582-32-9[1][2][3][4]
Molecular Formula C₁₂H₁₈O₂[2][3][4]
Molecular Weight 194.27 g/mol [1][2][3]
IUPAC Name 3-(benzyloxy)-2,2-dimethylpropan-1-ol[1]
Synonyms 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol, 3-(Benzyloxy)-2,2-dimethylpropanol[2][5]
Physical Form Colorless to light yellow liquid/oil[1][2]
Purity Typically ≥95%[1]
Density (Predicted) 1.010 ± 0.06 g/cm³[2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 5[2]
Exact Mass 194.130679813 u[2]
Storage Conditions Refrigerator, 2-8°C, under inert atmosphere[1][4][6]

Synthesis and Purification

The primary route for synthesizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is through the monobenzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

General Synthesis Workflow

The synthesis involves the selective protection of one of the two primary hydroxyl groups of neopentyl glycol using a benzylating agent under basic conditions.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2,2-Dimethylpropane-1,3-diol Reaction Reaction Step: Monobenzylation Reactant1->Reaction Reactant2 Benzyl Bromide or Chloride Reactant2->Reaction Reactant3 Base (e.g., KOH, NaH) Reactant3->Reaction Reactant4 Solvent (e.g., Toluene, DMF) Reactant4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Purification->Product

Caption: General workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Protocols

Two common protocols for the synthesis are detailed below.

Protocol 1: Using Potassium Hydroxide (KOH) and a Phase Transfer Catalyst [2]

  • Reaction Setup: To a 10-L four-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1.92 mol), toluene (1 L), 50% aqueous KOH solution (1 L), and tetrabutylammonium iodide (n-Bu₄NI) (36 g, 97 mmol) as a phase transfer catalyst.

  • Addition of Benzylating Agent: Cool the mixture to 0°C using an ice bath. Add (bromomethyl)benzene (benzyl bromide, 328 g, 1.92 mol) to the flask.

  • Reaction: Allow the solution to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding 1 L of ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 4 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 4 L). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography to yield the title compound as a light yellow oil (77% yield).

Protocol 2: Using Sodium Hydride (NaH) in DMF [2]

  • Reaction Setup: Dissolve the diol (48 mmol) in anhydrous N,N-Dimethylformamide (DMF, 120 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in one portion. Stir the mixture at 0°C for 45 minutes.

  • Addition of Benzylating Agent: Add benzyl bromide (BnBr, 0.97 equivalents) to the reaction mixture.

  • Purification: The product is purified by column chromatography on silica gel using a gradient of 20% to 25% ethyl acetate in hexanes to afford 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a colorless oil (94% yield).[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.

Data Type Parameters and Results
¹H NMR (400 MHz, CHLOROFORM-d) δ: 7.39 - 7.25 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.45 (d, J=5.8 Hz, 2H, -CH₂OH), 3.31 (s, 2H, -C(CH₃)₂CH₂O-), 0.92 (s, 6H, -C(CH₃)₂) ppm.[2]
¹H NMR (300 MHz, DMSO-d₆) δ: 7.43-7.24 (m, 5H, Ar-H), 4.51-4.41 (m, 3H), 3.25-3.15 (m, 4H), 0.84 (s, 6H, -C(CH₃)₂) ppm.[2]
Mass Spec. (MS) (ESI) m/z: 195.2 [M+H]⁺, calculated for C₁₂H₁₉O₂: 195.1.[2]

Applications in Synthesis

3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a key intermediate in multi-step organic syntheses. The free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in coupling reactions, while the benzyl ether remains as a stable protecting group that can be removed under hydrogenolysis conditions.

Role as a Synthetic Intermediate

This compound is a precursor for other valuable synthetic building blocks. For example, it is an upstream product for the synthesis of ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate.[7]

Synthetic_Utility Start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9) Oxidation Oxidation (e.g., Swern, Dess-Martin) Start->Oxidation Aldehyde 3-(Benzyloxy)-2,2-dimethylpropanal (CAS 38216-93-2) Oxidation->Aldehyde Wittig Wittig-type Reaction Aldehyde->Wittig Downstream Ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate (CAS 121352-86-1) Wittig->Downstream

Caption: Synthetic pathway from 3-(benzyloxy)-2,2-dimethylpropan-1-ol to a downstream product.

Safety Information

It is important to handle this chemical with appropriate safety precautions in a laboratory setting.

Safety Aspect Information
Signal Word Warning
Pictograms GHS07 (Exclamation mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a key organic intermediate. Due to the limited availability of experimentally determined data, this document combines reported values with predicted properties and outlines the standard methodologies for their empirical determination.

Core Physical Properties

The physical characteristics of 3-(benzyloxy)-2,2-dimethylpropan-1-ol are fundamental to its application in chemical synthesis and drug development, influencing reaction kinetics, purification strategies, and formulation. A summary of the available data is presented below.

Physical PropertyValueRemarks
Molecular Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol -
Physical Form Colorless to light yellow liquid/oil[1]
Boiling Point 120 °C at 0.1 Torr[1]
Density 1.010 ± 0.06 g/cm³Predicted value[1][2]
Solubility Insoluble in waterImplied by its hydrophobic phenyl group. Soluble in DCM, Ethyl Acetate, Methanol.[1][3]
Melting Point No data available-
Refractive Index No data available-

Experimental Protocols

Detailed experimental procedures for the determination of the primary physical properties of organic compounds are outlined below. These are generalized standard methods applicable to 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or a similar heating block.[4][5][6][7]

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a heating bath or block.[4][7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Density Measurement (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter, which operates on the principle of an oscillating U-tube, as described in ASTM D4052 and ASTM D7777.[8][9][10][11]

Procedure:

  • A small volume of the liquid sample is introduced into a U-shaped oscillating tube.[10]

  • The change in the oscillation frequency of the tube caused by the mass of the sample is measured.

  • This frequency change is used in conjunction with calibration data to determine the density of the sample.[10]

  • The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured using a refractometer. The Abbe refractometer is a common instrument for this purpose.[12]

Procedure:

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • Light is passed through the sample, and the critical angle of total internal reflection is measured.[12]

  • The instrument is calibrated using a standard of known refractive index.

  • The refractive index of the sample is read directly from the instrument's scale or digital display.[13]

Melting Point Determination (Capillary Method)

For solid compounds, the melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[14][15][16]

Procedure:

  • A small amount of the finely powdered solid sample is packed into a capillary tube.[14]

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[16]

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Synthesis Workflow

The synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropane-1,3-diol with benzyl bromide in the presence of a base. A generalized workflow for this synthesis is depicted below.

Synthesis_Workflow reagent1 2,2-Dimethylpropane-1,3-diol reaction Reaction Mixture reagent1->reaction reagent2 Benzyl Bromide reagent2->reaction base Sodium Hydride (60%) base->reaction solvent THF solvent->reaction product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol reaction->product Stirring at Room Temperature

References

3-(Benzyloxy)-2,2-dimethylpropan-1-ol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is an organic compound featuring a benzyloxy group and a primary alcohol functional group. The presence of the bulky 2,2-dimethylpropane backbone imparts specific steric and conformational properties to the molecule.

Table 1: Chemical and Physical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

PropertyValueReference
CAS Number 66582-32-9[1][2]
Molecular Formula C12H18O2[1][3]
Molecular Weight 194.27 g/mol [1][3]
IUPAC Name 3-(benzyloxy)-2,2-dimethylpropan-1-ol[4]
SMILES OCC(C)(C)COCC1=CC=CC=C1[1]
Density 1.010 ± 0.06 g/cm³ (Predicted)[5]
Boiling Point Not available
Physical Form Colorless to light yellow liquid[4]
Purity >95% (typical commercial purity)[2][4]
Storage Temperature 2-8°C, under inert atmosphere[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Table 2: Spectroscopic Data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ: 7.37-7.25 (m, 5H), 4.47 (s, 2H), 3.45 (d, J=5.8 Hz, 2H), 3.31 (s, 2H), 0.92 (s, 6H)[5]
Mass Spectrometry (ESI) m/z = 195.1 [M+H]⁺, 195.0 [M+1]⁺[5]

Experimental Protocols

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the synthesis via benzylation of 2,2-dimethylpropane-1,3-diol.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • Toluene

  • 50% Potassium Hydroxide (KOH) aqueous solution

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • (Bromomethyl)benzene (Benzyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10-L, 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous KOH solution (1 L), and n-Bu₄NI (36 g, 97 mmol).[5]

  • Cool the mixture to 0°C using an ice bath.[5]

  • Add (bromomethyl)benzene (328 g, 1920 mmol) to the cooled solution.[5]

  • Allow the solution to warm to room temperature and stir for 16 hours.[5]

  • Quench the reaction by adding 1 L of ice-water.[5]

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).[5]

  • Combine the organic layers and wash with brine (2 x 4 L).[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[5]

  • Purify the crude product by silica gel column chromatography to yield 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil (77% yield).[5]

G cluster_start Starting Materials cluster_reagents Reagents & Solvents diol 2,2-dimethylpropane-1,3-diol reaction Benzylation Reaction (0°C to Room Temp, 16h) diol->reaction benzyl_bromide (Bromomethyl)benzene benzyl_bromide->reaction reagents KOH, n-Bu₄NI, Toluene reagents->reaction workup Aqueous Workup (Ice-water, Ethyl Acetate, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol purification->product

Caption: Synthesis workflow for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Role in Drug Development

While not an active pharmaceutical ingredient itself, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a valuable building block in medicinal chemistry. The "benzyloxy" motif is present in numerous bioactive molecules. For instance, a class of benzyloxy benzamide derivatives has been identified as potent neuroprotective agents for treating ischemic stroke.[3] These compounds function by inhibiting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[3]

The primary alcohol of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol can be oxidized to the corresponding aldehyde, 3-(benzyloxy)-2,2-dimethylpropanal, or further to the carboxylic acid. These functionalized intermediates can then be incorporated into more complex molecular scaffolds to explore structure-activity relationships in drug discovery programs.

Proposed Oxidation to Aldehyde

A common method for oxidizing primary alcohols to aldehydes is using pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Procedure Outline:

  • Dissolve 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the mixture through a pad of silica gel or celite to remove chromium salts.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be purified further if necessary.

Signaling Pathway in Ischemic Stroke

In the context of ischemic stroke, excessive activation of N-methyl-D-aspartate receptors (NMDARs) leads to a cascade of neurotoxic events.[3] This includes the over-activation of neuronal nitric oxide synthase (nNOS), which is tethered to the NMDAR complex by the scaffolding protein PSD95.[3] The resulting excess nitric oxide contributes to neuronal damage. Disrupting the PSD95-nNOS interaction is a promising therapeutic strategy. Benzyloxy benzamide derivatives have been shown to be effective inhibitors of this interaction, thereby offering neuroprotection.[3]

G cluster_pathway Ischemic Stroke Neurotoxicity Pathway cluster_intervention Therapeutic Intervention glutamate Excess Glutamate nmdar NMDAR Activation glutamate->nmdar psd95 PSD95 nmdar->psd95 binds nnos nNOS Activation psd95->nnos tethers & activates no Excess Nitric Oxide nnos->no produces damage Neuronal Damage no->damage inhibitor Benzyloxy Benzamide Derivative inhibitor->psd95 disrupts interaction

Caption: Inhibition of the PSD95-nNOS pathway by benzyloxy derivatives.

Safety and Handling

Proper safety precautions should be observed when handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its reagents.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[6][7]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

References

Technical Guide: Physicochemical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the core physicochemical properties of the chemical compound 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, focusing on its molecular weight and formula. The information is presented to support research and development activities requiring precise compound data.

Compound Identification

The subject of this guide is the organic compound identified by the IUPAC name 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. It is also known by the synonym 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol[1].

Key Identifiers:

  • CAS Number: 66582-32-9[1][2][3][4][5]

  • MDL Number: MFCD00233351[2][3][4][5]

Physicochemical Data

The fundamental molecular properties have been determined and are summarized below. The molecular formula is C12H18O2[2][4]. Based on this formula, the molecular weight is calculated to be 194.27 g/mol [2][3][5].

ParameterValueReference
Molecular Formula C₁₂H₁₈O₂[2][4]
Molecular Weight 194.27 g/mol [2][3][5]
IUPAC Name 3-(benzyloxy)-2,2-dimethyl-1-propanol[3]

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a compound from its name is a standard procedure in chemistry. It involves translating the nomenclature into a chemical structure, determining the molecular formula from that structure, and finally calculating the mass from the atomic weights of the constituent elements. The workflow is visualized in the diagram below.

G A Chemical Name 3-(Benzyloxy)-2,2- dimethylpropan-1-ol B Structural Analysis - Propan-1-ol backbone - 2,2-dimethyl groups - 3-Benzyloxy group A->B  is interpreted as C Molecular Formula Determination C: 12, H: 18, O: 2 B->C  yields D Atomic Weight Summation C: 12.011, H: 1.008, O: 15.999 C->D  involves E Calculated Molecular Weight 194.27 g/mol D->E  results in

Caption: Workflow for calculating molecular weight from chemical nomenclature.

Experimental Protocols

This document serves to provide core reference data. As the molecular weight is a calculated property based on the established atomic weights and the compound's formula, no experimental protocols for its determination are included.

Signaling Pathways

The determination of a compound's molecular weight is a fundamental physicochemical calculation and does not involve biological or signaling pathways. Therefore, this section is not applicable.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a valuable intermediate in organic synthesis. This document details a primary synthetic pathway, including a detailed experimental protocol, quantitative data, and a discussion of the underlying chemical principles. This guide is intended to be a practical resource for laboratory professionals.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal and most direct route for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is the monobenzylation of 2,2-dimethyl-1,3-propanediol. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A strong base is used to deprotonate one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol, forming an alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyl ether. The use of a diol as the starting material introduces the challenge of achieving selective mono-etherification over di-etherification. This can often be controlled by using a stoichiometric amount of the base and benzylating agent relative to the diol.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway reagents 2,2-Dimethyl-1,3-propanediol + Benzyl Bromide product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol reagents->product Williamson Ether Synthesis (SN2) base Base (e.g., KOH, NaH) base->reagents solvent Solvent (e.g., Toluene, DMF) solvent->reagents

Caption: Williamson ether synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol based on a representative experimental protocol.

ParameterValue
Starting Materials 2,2-Dimethylpropane-1,3-diol, Benzyl bromide
Reagents & Solvents Potassium hydroxide (KOH), n-Butylammonium iodide (n-Bu₄NI), Toluene, Ethyl acetate, Hexanes
Reaction Conditions Initial temperature: 0 °C, then stirred at room temperature for 16 hours.
Yield 77% - 94%
Purification Method Silica gel column chromatography (eluent: 20% to 25% ethyl acetate in hexanes)
¹H NMR (400 MHz, CDCl₃) δ 7.39 - 7.25 (m, 5H), 4.50 (s, 2H), 3.45 (d, J=5.8 Hz, 2H), 3.31 (s, 2H), 0.92 (s, 6H)
Mass Spectrometry (ESI) m/z = 195.2 [M+H]⁺, calculated for C₁₂H₁₉O₂: 195.1
¹³C NMR (Predicted) Expected peaks around: δ 138 (quaternary aromatic C), 128-127 (aromatic CH), 73 (OCH₂-Ph), 70 (CH₂OH), 40 (quaternary C), 22 (CH₃)
IR (Predicted) Expected peaks around: 3400 cm⁻¹ (O-H stretch, alcohol), 3100-3000 cm⁻¹ (C-H stretch, aromatic), 2960-2870 cm⁻¹ (C-H stretch, aliphatic), 1100 cm⁻¹ (C-O stretch, ether and alcohol)

Note on Predicted Spectral Data: Specific experimental ¹³C NMR and IR spectra for 3-(benzyloxy)-2,2-dimethylpropan-1-ol were not available in the searched literature. The predicted values are based on the analysis of the closely related compound 3-(benzyloxy)propane-1,2-diol and standard chemical shift/frequency tables.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 2,2-dimethylpropane-1,3-diol, toluene, 50% aq. KOH, and n-Bu4NI in a 4-neck round-bottom flask. B Cool the mixture to 0 °C. A->B C Add benzyl bromide dropwise. B->C D Stir at room temperature for 16 hours. C->D E Quench the reaction with ice-water. D->E F Extract with ethyl acetate. E->F G Wash combined organic layers with brine. F->G H Dry over anhydrous sodium sulfate and concentrate. G->H I Purify the crude product by silica gel column chromatography. H->I J Elute with 20-25% ethyl acetate in hexanes. I->J K Characterize the final product. J->K

Caption: A step-by-step workflow for the synthesis and purification.

Materials:

  • 2,2-Dimethylpropane-1,3-diol

  • Benzyl bromide

  • Potassium hydroxide (KOH), 50% aqueous solution

  • n-Butylammonium iodide (n-Bu₄NI)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a 10-liter, 4-neck round-bottom flask, combine 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous potassium hydroxide solution (1 L), and n-butylammonium iodide (36 g, 97 mmol).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add benzyl bromide (328 g, 1920 mmol) to the cooled mixture.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up:

    • Quench the reaction by adding 1 liter of ice-water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 4 L).

    • Combine the organic layers and wash with brine (2 x 4 L).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a light-yellow oil.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of 20% to 25% ethyl acetate in hexanes to afford the pure 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Alternative Protocol using Sodium Hydride:

An alternative approach involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Setup:

    • In a dry, three-neck flask under a nitrogen atmosphere, place sodium hydride (0.6 mole) and DMF (100 ml).

    • With stirring, add a solution of 2,2-dimethylpropane-1,3-diol (0.5 mole) in DMF (75 ml) dropwise.

    • Continue stirring until the evolution of hydrogen gas ceases.

  • Reaction Execution:

    • Add a solution of benzyl chloride (0.6 mole) in DMF (50 ml).

    • Stir the reaction mixture at room temperature for 48 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and extract with ethyl ether.

    • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by distillation.

Caution: When using sodium hydride in DMF, be aware of potential side reactions. Sodium hydride can act as a reducing agent, leading to the formation of byproducts from the solvent, which can complicate purification and lower the yield of the desired product.

References

An In-depth Technical Guide to 2,2-dimethyl-3-(phenylmethoxy)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and available data for 2,2-dimethyl-3-(phenylmethoxy)-1-propanol, a versatile alcohol derivative with applications in organic synthesis.

Physicochemical Properties

2,2-dimethyl-3-(phenylmethoxy)-1-propanol, also known as 3-(benzyloxy)-2,2-dimethyl-1-propanol, is an organic compound with the CAS number 66582-32-9. It is characterized by a propanol backbone substituted with two methyl groups at the 2-position and a benzyloxy group at the 3-position. This structure imparts specific physical and chemical properties that are valuable in various synthetic applications. The compound is described as a colorless to light yellow oil.[1] It is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in water.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 66582-32-9[2]
Molecular Formula C₁₂H₁₈O₂[2][3]
Molecular Weight 194.27 g/mol [1]
Boiling Point 120 °C at 0.1 Torr
Density (Predicted) 1.010 ± 0.06 g/cm³[1]
Appearance Colorless to light yellow liquid/oil[1]
Solubility Soluble in DCM, Ethyl Acetate, Methanol

Synthesis

A common method for the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol involves the benzylation of 2,2-dimethyl-1,3-propanediol.

Experimental Protocol: Synthesis from 2,2-dimethyl-1,3-propanediol

This protocol describes the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol from 2,2-dimethyl-1,3-propanediol and benzyl bromide.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • Toluene

  • 50% Potassium hydroxide (aq. solution)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • (Bromomethyl)benzene (Benzyl bromide)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a 10-L 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous potassium hydroxide solution (1 L), and tetrabutylammonium iodide (36 g, 97 mmol).[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add (bromomethyl)benzene (328 g, 1920 mmol) to the reaction mixture.[1]

  • Stir the resulting solution at room temperature for 16 hours.[1]

  • Quench the reaction by adding 1 L of ice-water.[1]

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).[1]

  • Combine the organic layers and wash with brine (2 x 4 L).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[1]

  • Purify the crude product by silica gel column chromatography to yield the final product as a light yellow oil.[1]

Yield: 77%[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol.

G reagents 2,2-dimethyl-1,3-propanediol, Toluene, 50% KOH, n-Bu4NI reaction Reaction at 0°C to rt for 16 hours reagents->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction quench Quench with Ice-water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentration dry->concentrate purify Silica Gel Chromatography concentrate->purify product 2,2-dimethyl-3-(phenylmethoxy)-1-propanol purify->product

Synthesis Workflow Diagram

Spectroscopic Data

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of the synthesized product provides confirmation of its structure.

¹H-NMR (300 MHz, CDCl₃) δ:

  • 7.37-7.25 (m, 5H, Ar-H)

  • 4.47 (m, 3H, includes -OCH₂Ph and likely one proton of -CH₂OH)

  • 3.18 (d, J=6.4Hz, 4H, includes -CH₂O- and the other proton of -CH₂OH)

  • 0.82 (s, 6H, -C(CH₃)₂)

Note: The original data provided a multiplet at 4.47 ppm for 3H and a doublet at 3.18 ppm for 4H which is an unusual integration. The assignments are a plausible interpretation.[1]

Applications in Research and Development

While specific biological activities for 2,2-dimethyl-3-(phenylmethoxy)-1-propanol are not widely documented in publicly available literature, its structure as a protected diol makes it a valuable intermediate in organic synthesis. The benzyloxy group serves as a common protecting group for alcohols, which can be selectively removed under specific conditions. This allows for the differential functionalization of the two hydroxyl groups in the parent molecule, 2,2-dimethyl-1,3-propanediol. Such protected intermediates are crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Synonyms and Identifiers for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical nomenclature is critical. This document provides a detailed overview of the synonyms and chemical identifiers for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

This chemical compound, with the molecular formula C₁₂H₁₈O₂, is known by several alternative names across various chemical databases and suppliers.[1] The systematic and common names are essential for accurate identification in literature, patents, and commercial procurement.

Chemical Structure and Nomenclature

The structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol consists of a propan-1-ol backbone with two methyl groups at the C2 position and a benzyloxy group at the C3 position. This substitution pattern gives rise to its systematic IUPAC name and other common synonyms.

Identifier Type Identifier
IUPAC Name 3-(Benzyloxy)-2,2-dimethyl-1-propanol
CAS Number 66582-32-9
Synonym 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol[1]
Synonym 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-[2][3]
Synonym 2,2-Dimethyl-3-phenylmethoxypropan-1-ol[3]
Synonym 2,2-dimethyl-3-(phenylmethoxy)propanol[3]

A list of other identifiers includes:

  • SCHEMBL3957626[3]

  • CTK1J4579[3]

  • DTXSID80456167[3]

  • ZINC2559872[3]

  • AKOS019788220[3]

References

Technical Guide: Safety and Handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No: 66582-32-9). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification and Physical Properties

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is a colorless to light yellow liquid.[1] While experimental physical property data for this specific compound is limited, predicted values and data from structurally similar compounds are provided for estimation and comparison.

Table 1: Physical and Chemical Properties

Property3-(Benzyloxy)-2,2-dimethylpropan-1-ol2,2-dimethylpropan-1-ol (Neopentyl Alcohol)3-Benzyloxy-1-propanol
CAS Number 66582-32-9[2][3]75-84-3[4][5]4799-68-2[6]
Molecular Formula C₁₂H₁₈O₂[2][3]C₅H₁₂O[5]C₁₀H₁₄O₂[6]
Molecular Weight 194.27 g/mol [2]88.15 g/mol [5]166.22 g/mol [6]
Boiling Point No data available113.5 °C[5]111-114 °C at 2 mmHg[6]
Melting Point No data available52.5 °C[5]No data available
Density 1.010 g/cm³ (Predicted)0.812 g/mL at 20 °C[5]1.049 g/mL at 25 °C[6]
Flash Point No data available37 °C (99 °F)[5]113 °C (235.4 °F)[6]
Solubility No data available36 g/L in water[5]No data available

Hazard Identification and GHS Classification

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

Signal Word: Warning[2]

GHS Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Table 2: Toxicological Data

SubstanceLD50 Oral (Rat)
3-(Benzyloxy)-2,2-dimethylpropan-1-ol No data available
2,2-dimethylpropan-1-ol (Neopentyl Alcohol) No data available
3-Benzyloxy-1-propanol No data available

Note: The absence of specific toxicological data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its analogs necessitates that it be handled as a potentially toxic substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Skin Protection: A laboratory coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls
  • All work with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • An emergency eyewash station and safety shower must be readily accessible in the work area.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

  • Store below eye level and in secondary containment to prevent spills.

Experimental Protocols: General Procedure for Handling Hazardous Liquids

The following is a general protocol for handling hazardous liquid chemicals like 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. This should be adapted to specific experimental needs and institutional safety guidelines.

  • Preparation:

    • Review the Safety Data Sheet (SDS) for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and any other chemicals to be used.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents within the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Handling and Dispensing:

    • Conduct all manipulations of the chemical within the fume hood.

    • Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring the liquid to avoid splashes.

    • Dispense the smallest quantity necessary for the experiment.

    • Keep the container sealed when not actively dispensing.

  • Experimental Procedure:

    • Perform the experiment with careful attention to the procedure to avoid spills or uncontrolled reactions.

    • Monitor the reaction for any signs of unexpected behavior.

  • Waste Disposal:

    • Collect all waste containing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Clean all contaminated surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_post Post-Handling A Review SDS B Don PPE A->B C Verify Fume Hood B->C D Prepare Equipment C->D E Work in Fume Hood D->E F Dispense Minimum Quantity E->F G Keep Container Sealed F->G H Waste Disposal G->H Spill Spill? G->Spill I Decontaminate Area H->I J Wash Hands I->J Spill->H

Caption: Workflow for the safe handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Emergency_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Event Eyes Eye Contact Exposure->Eyes Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with water for 15 min Eyes->Flush_Eyes Wash_Skin Wash with soap and water Skin->Wash_Skin Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do not induce vomiting Ingestion->Rinse_Mouth Medical Seek Immediate Medical Attention Flush_Eyes->Medical Wash_Skin->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: First aid and emergency response for exposure to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

Best Practices for the Storage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No. 66582-32-9), a key intermediate in various synthetic applications. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and overall integrity, ensuring reliable and reproducible results in research and development.

Summary of Storage Conditions

The stability of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is paramount for its effective use. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

ParameterRecommended ConditionSource
Storage Temperature Refrigerator (2-8°C)[1][2][3][4]
Atmosphere Inert atmosphere (e.g., Argon)[2][5]
Container Tightly closed container[5][6]
Ventilation Cool, well-ventilated area[5][7]
Sensitivity Air sensitive[5]

Handling and General Precautions

Proper handling procedures are essential to prevent degradation and ensure the safety of laboratory personnel. It is advised to handle 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a fume hood to avoid inhalation.[5] Direct contact with the substance should be avoided, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[5][6] The compound should be protected from heat and strong oxidizing agents.[5][7]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and recommended steps for the proper storage and handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol upon receipt and during use.

cluster_receipt Upon Receipt cluster_storage Storage Protocol cluster_handling Handling Protocol start Receive Compound check_integrity Inspect Container Integrity start->check_integrity store Store in Refrigerator (2-8°C) check_integrity->store Container OK inert_atm Store under Inert Atmosphere (e.g., Argon) store->inert_atm tight_seal Ensure Container is Tightly Sealed inert_atm->tight_seal ventilated Place in a Well-Ventilated Area tight_seal->ventilated use_fume_hood Use in Fume Hood ventilated->use_fume_hood For Use ppe Wear Appropriate PPE (Gloves, Safety Glasses) use_fume_hood->ppe avoid_contact Avoid Direct Contact ppe->avoid_contact avoid_contact->tight_seal After Use

Caption: Recommended workflow for the storage and handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Protocols

Detailed experimental protocols regarding the long-term stability and degradation pathways of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol under various specific conditions are not extensively available in publicly accessible literature. Researchers are advised to perform in-house stability studies under their specific experimental conditions if long-term storage or exposure to non-standard conditions is anticipated.

Signaling Pathways and Applications

Currently, there is limited information available in the public domain detailing the specific involvement of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in defined signaling pathways. Its primary utility is documented as a building block in organic synthesis.

Conclusion

The optimal storage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol requires refrigeration at 2-8°C under an inert atmosphere.[1][2] Following the handling guidelines outlined in this document will help to ensure the compound's stability and the safety of laboratory personnel. For critical applications, it is recommended to verify the purity of the material periodically, especially if it has been stored for an extended period.

References

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. The information presented herein is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

PropertyValue
Chemical Name 3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Synonyms 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol
CAS Number 66582-32-9[1][2]
Molecular Formula C₁₂H₁₈O₂[1][3]
Molecular Weight 194.27 g/mol [1]

Spectroscopic Data

The following sections provide key spectroscopic data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, predicted data based on analogous compounds and spectroscopic principles are included where necessary and are denoted as such.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data has been reported in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm (CDCl₃)[4]Chemical Shift (δ) ppm (DMSO-d₆)MultiplicityIntegrationAssignment
7.41-7.327.43-7.24m5HAr-H
4.514.51-4.41s2H-O-CH₂ -Ph
3.463.25-3.15d, J=5.7 Hz2H-CH₂ -OH
3.333.25-3.15s2H-C(CH₃)₂-CH₂ -O-
2.554.51-4.41t, J=5.9 Hz1H-OH
0.930.84s6H-C(CH₃ )₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmCarbon Assignment
~138Quaternary aromatic carbon (C-ipso)
~128Aromatic CH
~127.5Aromatic CH
~127Aromatic CH
~80-C(CH₃)₂-C H₂-O-
~73-O-C H₂-Ph
~70-C H₂-OH
~37-C (CH₃)₂-
~22-C(C H₃)₂-
Infrared (IR) Spectroscopy

A definitive experimental IR spectrum for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with neopentyl glycol and benzyl ether derivatives.[10][11][12][13]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2960, ~2870StrongC-H stretch (aliphatic)
~1495, ~1450MediumC=C stretch (aromatic ring)
~1100StrongC-O stretch (ether and alcohol)
~740, ~700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

An experimental Liquid Chromatography-Mass Spectrometry (LCMS) analysis has shown a protonated molecular ion.[4] A detailed fragmentation pattern is predicted based on the common fragmentation pathways of benzyl ethers and aliphatic alcohols.[14][15][16]

Table 4: Mass Spectrometry Data

m/zIonNotes
195.0[M+H]⁺Protonated molecular ion, observed experimentally.[4]
Predicted Fragments
177[M-OH]⁺Loss of the hydroxyl group.
163[M-CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl group.
107[C₇H₇O]⁺Benzylic ether fragment.
91[C₇H₇]⁺Tropylium ion, a very common fragment for benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol[4]

This procedure outlines the mono-benzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

Materials and Reagents:

  • 2,2-dimethylpropane-1,3-diol

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Tetrabutylammonium iodide

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,2-dimethylpropane-1,3-diol (2 g, 19.20 mmol) in anhydrous THF (30 mL), add 60% sodium hydride (0.256 g, 6.40 mmol) in portions at room temperature.

  • Stir the resulting mixture for 5 minutes at room temperature.

  • Sequentially add benzyl bromide (0.761 mL, 6.40 mmol) and tetrabutylammonium iodide (0.709 g, 1.920 mmol).

  • Continue stirring the reaction mixture overnight at room temperature.

  • Upon completion of the reaction, dilute the mixture with ethyl acetate (150 mL) and water (50 mL).

  • Separate the organic phase.

  • Extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic phases and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 10% to 50% ethyl acetate-heptane gradient elution) to afford 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

G Chemical Structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol cluster_structure img img

Caption: Chemical Structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

G Synthetic Workflow reagents 2,2-dimethylpropane-1,3-diol, Benzyl bromide, NaH, TBAI, THF reaction Reaction at Room Temperature reagents->reaction workup Aqueous Workup and Extraction (Ethyl Acetate/Water) reaction->workup purification Silica Gel Column Chromatography workup->purification product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol purification->product

Caption: Synthetic Workflow for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

Purity of Commercially Available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No. 66582-32-9), a key building block in various synthetic applications. This document outlines the expected purity levels from commercial suppliers, details potential impurities, and provides in-depth experimental protocols for purity determination using quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Availability and Purity Levels

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is available from several chemical suppliers. The stated purity of this compound typically ranges from 95% to over 98%. The table below summarizes the purity information from a selection of commercial vendors. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform an independent purity analysis upon receipt of the material.

SupplierStated PurityPhysical Form
Sigma-Aldrich95%[1]Colorless to light yellow liquid[1]
BioOrganics>98%No Data Available
AOBChem97%No Data Available

Synthesis and Potential Impurities

The most common synthetic route to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of 2,2-dimethylpropane-1,3-diol, followed by nucleophilic substitution with benzyl bromide.

Based on this synthetic pathway, the following are potential impurities that may be present in commercially available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol:

  • Starting Materials:

    • 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol)

    • Benzyl bromide

  • Byproducts:

    • 1,3-bis(benzyloxy)-2,2-dimethylpropane (dibenzylated product)

  • Residual Solvents:

    • Toluene

    • Ethyl acetate

    • Other solvents used in the synthesis and purification process.

Below is a diagram illustrating the synthetic pathway and the formation of the main byproduct.

G Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and Potential Byproduct diol 2,2-Dimethylpropane-1,3-diol Product Formation Product Formation diol->Product Formation + Benzyl Bromide + Base benzyl_bromide Benzyl Bromide benzyl_bromide->Product Formation Byproduct Formation Byproduct Formation benzyl_bromide->Byproduct Formation base Base (e.g., NaH, KOH) base->Product Formation base->Byproduct Formation product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol product->Byproduct Formation + Benzyl Bromide + Base byproduct 1,3-bis(Benzyloxy)-2,2-dimethylpropane Product Formation->product Byproduct Formation->byproduct

Caption: Synthetic pathway and byproduct formation.

Experimental Protocols for Purity Determination

Accurate determination of the purity of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is crucial for its application in research and development. The following are detailed protocols for three common analytical techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a certified purity, be stable, and have signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to a final volume of approximately 0.6 mL.

    • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): ≥ 5 times the longest T1 of both the analyte and internal standard (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans (ns): 8 to 16, depending on the concentration.

      • Receiver Gain: Set to an appropriate level to avoid clipping of the FID.

      • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm for ¹H NMR).

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (e.g., the singlet from the benzylic CH₂ protons around 4.5 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

G qNMR Purity Analysis Workflow start Start weigh_sample Accurately weigh sample and internal standard start->weigh_sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Building Blocks Using 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereochemistry of these building blocks often dictates the efficacy and safety of the final drug product. This document provides detailed protocols for the synthesis of a novel chiral oxazoline ligand derived from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. This ligand is then utilized in a palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction, to produce a valuable chiral product with high enantioselectivity. The sterically demanding neopentyl core of the starting material is anticipated to impart unique stereochemical control in the asymmetric transformation.

Overall Synthetic Workflow

The multi-step synthesis transforms the achiral starting material, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, into a chiral ligand, which is then applied in asymmetric catalysis. The key steps involve:

  • Oxidation of the primary alcohol to the corresponding aldehyde.

  • Condensation with a chiral amino alcohol to form the chiral oxazoline ligand.

  • Application of the newly synthesized ligand in a palladium-catalyzed asymmetric allylic alkylation.

Synthetic Workflow A 3-(Benzyloxy)-2,2-dimethylpropan-1-ol B Oxidation A->B Dess-Martin Periodinane C 3-(Benzyloxy)-2,2-dimethylpropanal B->C D Condensation with (S)-2-amino-3,3-dimethyl-1-butanol C->D E Chiral Oxazoline Ligand D->E F Asymmetric Allylic Alkylation E->F Pd Catalyst, Substrates G Enantioenriched Product F->G

Caption: Overall synthetic workflow from the starting alcohol to the final enantioenriched product.

Data Presentation

The following tables summarize the quantitative data for each key synthetic step.

Table 1: Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Oxidation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂252~95
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to 251~93

Table 2: Synthesis of Chiral Oxazoline Ligand

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
3-(Benzyloxy)-2,2-dimethylpropanal(S)-2-amino-3,3-dimethyl-1-butanolZnCl₂Toluene11024~85

Table 3: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

LigandNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)
Newly Synthesized OxazolineDimethyl malonateBSA, KOAcCH₂Cl₂2512~92~95 (S)

BSA = N,O-Bis(trimethylsilyl)acetamide

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropanal (Dess-Martin Oxidation)

This protocol is a mild and efficient method for the oxidation of primary alcohols to aldehydes.[1][2][3][4][5]

  • Preparation: To a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.94 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 100 mL) under an argon atmosphere, add Dess-Martin periodinane (5.09 g, 12 mmol) in one portion at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) and a saturated aqueous solution of Na₂S₂O₃ (50 mL). Stir the biphasic mixture until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is of sufficient purity for the next step.

Protocol 2: Synthesis of the Chiral Oxazoline Ligand

This procedure describes the formation of the oxazoline ring via condensation of the aldehyde with a chiral amino alcohol.[6]

  • Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(Benzyloxy)-2,2-dimethylpropanal (1.92 g, 10 mmol) and (S)-2-amino-3,3-dimethyl-1-butanol (1.17 g, 10 mmol) in toluene (50 mL).

  • Catalysis: Add anhydrous zinc chloride (136 mg, 1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 24 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral oxazoline ligand.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol demonstrates the application of the newly synthesized chiral ligand in a standard AAA reaction.[2][6]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (3.6 mg, 0.01 mmol) and the chiral oxazoline ligand (0.022 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, dissolve rac-1,3-diphenylallyl acetate (252 mg, 1 mmol) in CH₂Cl₂ (3 mL).

  • Nucleophile Preparation: To the solution of the allyl acetate, add dimethyl malonate (158 mg, 1.2 mmol), N,O-Bis(trimethylsilyl)acetamide (BSA, 0.3 mL, 1.2 mmol), and potassium acetate (KOAc, 2 mg, 0.02 mmol).

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction: Stir the reaction at room temperature for 12 hours. Monitor by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Allyl-Pd(II)L π-Allyl-Pd(II)L Oxidative Addition->Allyl-Pd(II)L Nucleophilic Attack Nucleophilic Attack Allyl-Pd(II)L->Nucleophilic Attack Reductive Elimination Reductive Elimination Nucleophilic Attack->Reductive Elimination Product Product Reductive Elimination->Pd(0)L Reductive Elimination->Product Substrate Allylic Acetate Substrate->Oxidative Addition Nu- Nucleophile Nu-->Nucleophilic Attack

Caption: Catalytic cycle of the Pd-catalyzed asymmetric allylic alkylation.

References

Application of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in the Total Synthesis of (+)-Lasonolide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a crucial chiral building block in the asymmetric synthesis of complex natural products. Its neopentyl glycol core, with one alcohol protected by a benzyl group, offers a versatile scaffold for stereoselective transformations. This application note details the use of 3-(benzyloxy)-2,2-dimethylpropan-1-ol in the initial steps of the total synthesis of (+)-Lasonolide A, a potent antitumor marine macrolide. The protocols outlined herein are based on the successful synthesis reported by Shishido and coworkers, providing researchers with a practical guide for the preparation of a key intermediate.

The synthetic sequence involves a two-step process: the mild oxidation of the primary alcohol to the corresponding aldehyde via a Swern oxidation, followed by a Julia-Kocienski olefination to construct a key carbon-carbon double bond. These reactions are fundamental in modern organic synthesis and their application here highlights the utility of 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a starting material for introducing a gem-dimethyl group adjacent to a masked hydroxyl functionality.

Synthetic Pathway Overview

The initial phase of the (+)-Lasonolide A synthesis transforms 3-(benzyloxy)-2,2-dimethylpropan-1-ol into a more complex fragment through a two-step sequence. This process is initiated by the oxidation of the primary alcohol to an aldehyde, which then undergoes olefination.

Synthesis_Pathway Start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Aldehyde 3-(Benzyloxy)-2,2-dimethylpropanal Start->Aldehyde Swern Oxidation Olefin Olefin Product Aldehyde->Olefin Julia-Kocienski Olefination Sulfone Julia-Kocienski Sulfone Reagent Sulfone->Olefin

Caption: Initial steps in the synthesis of a (+)-Lasonolide A fragment.

Key Experimental Protocols

Swern Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde under mild conditions to prevent over-oxidation and preserve the benzyl protecting group.

Reaction Scheme:

Caption: Swern oxidation of the starting material.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Oxalyl chloride126.931.5 mL17.2
Dimethyl sulfoxide (DMSO)78.132.4 mL34.4
3-(Benzyloxy)-2,2-dimethylpropan-1-ol194.272.2 g11.5
Triethylamine (Et3N)101.198.0 mL57.5
Dichloromethane (CH2Cl2)84.93100 mL-

Procedure:

  • To a stirred solution of oxalyl chloride in anhydrous dichloromethane (50 mL) at -78 °C under an argon atmosphere, a solution of DMSO in anhydrous dichloromethane (10 mL) is added dropwise.

  • The reaction mixture is stirred for 30 minutes at -78 °C.

  • A solution of 3-(benzyloxy)-2,2-dimethylpropan-1-ol in anhydrous dichloromethane (40 mL) is added dropwise, and the mixture is stirred for an additional 45 minutes at -78 °C.

  • Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aldehyde is purified by flash column chromatography on silica gel.

Expected Yield: 95%

Julia-Kocienski Olefination

This protocol details the stereoselective formation of a trans-alkene by reacting the aldehyde obtained from the Swern oxidation with a suitable sulfone reagent.

Reaction Scheme:

Caption: Julia-Kocienski olefination for C-C bond formation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Sulfone Reagent-3.5 g10.0
3-(Benzyloxy)-2,2-dimethylpropanal192.251.92 g10.0
Potassium bis(trimethylsilyl)amide (KHMDS)199.4511.0 mL (1.0 M in THF)11.0
Tetrahydrofuran (THF)72.1180 mL-

Procedure:

  • To a stirred solution of the sulfone reagent in anhydrous tetrahydrofuran (50 mL) at -78 °C under an argon atmosphere, KHMDS solution is added dropwise.

  • The resulting mixture is stirred for 1 hour at -78 °C.

  • A solution of 3-(benzyloxy)-2,2-dimethylpropanal in anhydrous tetrahydrofuran (30 mL) is added dropwise.

  • The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Expected Yield: 88% (as a mixture of E/Z isomers, with the E isomer being predominant)

Summary of Quantitative Data

StepReactionStarting MaterialProductYield (%)
1Swern Oxidation3-(Benzyloxy)-2,2-dimethylpropan-1-ol3-(Benzyloxy)-2,2-dimethylpropanal95
2Julia-Kocienski Olefination3-(Benzyloxy)-2,2-dimethylpropanalOlefinic Product88

Conclusion

The protocols detailed in this application note demonstrate the effective use of 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a precursor in the total synthesis of the complex natural product, (+)-Lasonolide A. The high-yielding Swern oxidation and the efficient Julia-Kocienski olefination provide a reliable route to a key synthetic intermediate. These procedures are robust and can be adapted by researchers in the field of natural product synthesis and drug development for the construction of similar molecular architectures. The careful execution of these steps is crucial for the overall success of the total synthesis.

Application Notes: Stereoselective Synthesis Utilizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide insights into the stereoselective synthesis involving 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its aldehyde derivative, 3-(benzyloxy)-2,2-dimethylpropanal. While 3-(benzyloxy)-2,2-dimethylpropan-1-ol is not commonly employed directly as a chiral auxiliary, its oxidized form, 3-(benzyloxy)-2,2-dimethylpropanal, serves as a valuable prochiral substrate in various asymmetric transformations. This document outlines key applications and provides detailed protocols for the synthesis of chiral molecules derived from these starting materials.

Introduction to Stereoselective Synthesis with Neopentyl Scaffolds

The 2,2-dimethylpropyl backbone, often referred to as a neopentyl group, offers unique steric properties that can be exploited in stereoselective synthesis. The bulky nature of the gem-dimethyl group can influence the facial selectivity of reactions at adjacent prochiral centers. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its corresponding aldehyde are useful building blocks for introducing this structural motif in a stereocontrolled manner. Key transformations include asymmetric additions to the carbonyl group of 3-(benzyloxy)-2,2-dimethylpropanal and the use of the neopentyl glycol scaffold in the design of chiral ligands.

Key Applications and Methodologies

Asymmetric Synthesis of Chiral Cyanohydrins

The enantioselective addition of cyanide to aldehydes is a fundamental method for the synthesis of chiral cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. 3-Hydroxy-2,2-dimethylpropanal, a related derivative, is known to be a substrate for the preparation of chiral cyanohydrins.[1] This methodology can be extended to 3-(benzyloxy)-2,2-dimethylpropanal to produce protected chiral cyanohydrins.

Experimental Workflow: Asymmetric Cyanohydrin Synthesis

start 3-(Benzyloxy)-2,2-dimethylpropanal reaction Asymmetric Cyanosilylation start->reaction catalyst Chiral Catalyst (e.g., Ti-based catalyst + ligand) catalyst->reaction reagent Cyanide Source (e.g., TMSCN) reagent->reaction workup Hydrolytic Workup reaction->workup product Enantioenriched (R)- or (S)-Cyanohydrin workup->product

Caption: Workflow for the asymmetric synthesis of chiral cyanohydrins.

Detailed Protocol: Asymmetric Cyanosilylation of 3-(Benzyloxy)-2,2-dimethylpropanal

This protocol is adapted from general procedures for the asymmetric cyanosilylation of aldehydes.

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropanal

  • Chiral ligand (e.g., a salen-type ligand or a derivative of a chiral amino alcohol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (0.1 eq) in anhydrous DCM.

  • Add Ti(OiPr)₄ (0.1 eq) to the solution and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst.

  • Cool the catalyst solution to the desired reaction temperature (typically between -78 °C and 0 °C).

  • Add 3-(benzyloxy)-2,2-dimethylpropanal (1.0 eq) to the reaction mixture.

  • Slowly add TMSCN (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the silyl-protected cyanohydrin.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Quantitative Data (Hypothetical):

EntryChiral LigandTemperature (°C)Yield (%)ee (%)
1Ligand A-788592 (R)
2Ligand B-409088 (S)
3Ligand C09575 (R)
Stereospecific Cross-Coupling Reactions

Protected secondary alcohols can be synthesized in high yields through the palladium-catalyzed Suzuki-Miyaura reaction of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides. This method allows for the stereospecific formation of C-C bonds. The required chiral trifluoroborates can be synthesized from the corresponding chiral aldehydes.

Logical Relationship: Synthesis of Secondary Alcohols

aldehyde Chiral Aldehyde (from 3-(Benzyloxy)-2,2-dimethylpropanal) diboration Copper-Catalyzed Diboration aldehyde->diboration trifluoroborate Potassium 1-(Benzyloxy)alkyltrifluoroborate diboration->trifluoroborate coupling Suzuki-Miyaura Cross-Coupling trifluoroborate->coupling product Protected Secondary Alcohol coupling->product aryl_halide Aryl/Heteroaryl Chloride aryl_halide->coupling

Caption: Pathway to protected secondary alcohols via cross-coupling.

Detailed Protocol: Synthesis and Cross-Coupling of Potassium 1-(Benzyloxy)-3,3-dimethylbutyltrifluoroborate

This protocol is based on the work describing stereospecific cross-coupling reactions of secondary organotrifluoroborates.

Part A: Synthesis of the Potassium Trifluoroborate

Materials:

  • Chiral 3-(benzyloxy)-2,2-dimethylpropanal (prepared via asymmetric methods)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • Methanol (MeOH)

  • Potassium bifluoride (KHF₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of CuCl (5 mol %) and NaOtBu (10 mol %) in anhydrous THF, add B₂pin₂ (1.1 eq).

  • Add a solution of chiral 3-(benzyloxy)-2,2-dimethylpropanal (1.0 eq) in THF to the mixture.

  • Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

  • Add MeOH to the reaction mixture.

  • After stirring for 10 minutes, add an aqueous solution of KHF₂ (4.0 eq).

  • Stir vigorously for 12 hours.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude potassium trifluoroborate, which can be purified by recrystallization.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Potassium 1-(benzyloxy)-3,3-dimethylbutyltrifluoroborate (from Part A)

  • Aryl or heteroaryl chloride (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (4 mol %)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene/water (10:1)

Procedure:

  • In a reaction vessel, combine the potassium trifluoroborate (1.0 eq), aryl chloride (1.2 eq), Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₂CO₃ (3.0 eq).

  • Add the toluene/water solvent mixture.

  • Degas the mixture and then heat to 80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Quantitative Data (Illustrative):

Aryl ChlorideProductYield (%)Stereospecificity
4-Chloroanisole1-(4-Methoxyphenyl)-3-(benzyloxy)-2,2-dimethylpropane85>99% retention
2-Chloropyridine2-(1-(Benzyloxy)-3,3-dimethylbutyl)pyridine78>99% retention

Conclusion

While 3-(benzyloxy)-2,2-dimethylpropan-1-ol itself is not a widely used chiral auxiliary, its derivative, 3-(benzyloxy)-2,2-dimethylpropanal, is a valuable prochiral substrate for stereoselective synthesis. The protocols outlined above for asymmetric cyanosilylation and stereospecific cross-coupling demonstrate the utility of this building block in accessing enantioenriched molecules. These methods are of significant interest to researchers in drug discovery and development for the synthesis of complex chiral targets. Further exploration of other asymmetric additions to 3-(benzyloxy)-2,2-dimethylpropanal, such as aldol reactions and allylation, is warranted to expand its synthetic utility.

References

Application Notes and Protocols for the Use of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereocontrolled synthesis of polyketide natural products and their analogues is a cornerstone of modern drug discovery. The iterative nature of polyketide biosynthesis, which involves the sequential condensation of small carboxylic acid-derived units, has inspired synthetic chemists to develop methods for the construction of complex carbon chains with precise control over stereochemistry. A key reaction in this endeavor is the stereoselective aldol addition. This document provides detailed application notes and protocols for the use of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol as a chiral building block in the synthesis of polyketide fragments. The primary strategy involves the oxidation of the alcohol to the corresponding aldehyde, followed by a highly diastereoselective Evans aldol reaction to generate a syn-1,3-diol precursor, a common motif in polyketides.

I. Overall Synthetic Strategy

The central application of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in this context is its conversion to 3-(Benzyloxy)-2,2-dimethylpropanal. This sterically hindered aldehyde can then be utilized as an electrophile in an Evans aldol reaction. The bulky gem-dimethyl group adjacent to the benzyloxy-protected hydroxymethyl moiety provides a unique structural element for the synthesis of complex polyketide fragments. The overall workflow is depicted below.

G A 3-(Benzyloxy)-2,2-dimethylpropan-1-ol B Oxidation (e.g., Swern or Dess-Martin) A->B Step 1 C 3-(Benzyloxy)-2,2-dimethylpropanal B->C E Evans Aldol Reaction (Bu2BOTf, Et3N) C->E Step 2 D N-Propionyl Evans Auxiliary D->E F Aldol Adduct E->F G Auxiliary Cleavage (LiOH, H2O2) F->G Step 3 H β-Hydroxy Acid (Polyketide Building Block) G->H

Caption: Synthetic workflow for a polyketide fragment.

II. Experimental Protocols

Protocol 1: Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to 3-(Benzyloxy)-2,2-dimethylpropanal via Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to carboxylic acids.[1][2][3][4][5]

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (0.5 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Prepare a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for an additional 20 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Benzyloxy)-2,2-dimethylpropanal. The product is often used in the next step without further purification.

Protocol 2: Evans syn-Aldol Reaction

This protocol describes the diastereoselective aldol reaction between 3-(Benzyloxy)-2,2-dimethylpropanal and an N-propionyl Evans chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to yield the syn-aldol adduct.[6][7]

Materials:

  • (4R,5S)-3-(1-Oxopropyl)-4-methyl-5-phenyl-2-oxazolidinone (N-propionyl Evans auxiliary)

  • 3-(Benzyloxy)-2,2-dimethylpropanal (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Methanol, Hydrogen peroxide (30% aq.)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under argon, dissolve the N-propionyl Evans auxiliary (1.1 equivalents) in anhydrous DCM (0.2 M).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.2 equivalents) dropwise, followed by the dropwise addition of triethylamine (1.4 equivalents). Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3-(Benzyloxy)-2,2-dimethylpropanal (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol adduct.

III. Expected Quantitative Data

The Evans aldol reaction is renowned for its high diastereoselectivity and yields. While specific data for the reaction with 3-(Benzyloxy)-2,2-dimethylpropanal is not available, analogous reactions with sterically similar aldehydes allow for a reliable estimation of the expected outcome.

Reaction StepProductExpected Yield (%)Expected Diastereomeric Ratio (syn:anti)
Swern Oxidation3-(Benzyloxy)-2,2-dimethylpropanal>90N/A
Evans Aldol Reactionsyn-Aldol Adduct80 - 95>95:5
Auxiliary Cleavage (LiOH/H₂O₂)β-Hydroxy Acid>85No epimerization

IV. Mechanism of Stereoselectivity

The high syn-selectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[6] The boron enolate of the N-propionyl auxiliary stereoselectively forms the Z-enolate. In the transition state, the aldehyde substituents occupy equatorial positions to minimize steric hindrance, and the chiral auxiliary directs the facial selectivity of the aldehyde's approach.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Note: A placeholder for a chemical drawing is used in the DOT script above. A proper chemical drawing program would be used to generate the actual transition state structure.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under mild conditions to yield the corresponding β-hydroxy carboxylic acid, which is a versatile precursor for further elaboration in polyketide synthesis.[8][9][10][11]

Materials:

  • Aldol adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aq.)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Dissolve the aldol adduct (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents), followed by an aqueous solution of lithium hydroxide (2.0 equivalents).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 equivalents) and stir for 30 minutes.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.

V. Conclusion

3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a valuable starting material for the synthesis of unique polyketide building blocks. Through a straightforward oxidation and a highly stereoselective Evans aldol reaction, it is possible to construct complex fragments with excellent control over the stereochemistry at the newly formed chiral centers. The protocols outlined in this document provide a robust framework for researchers in natural product synthesis and drug development to utilize this building block in their synthetic campaigns.

References

Application Notes and Protocols for Aldol Reactions with 3-(Benzyloxy)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-2,2-dimethylpropanal is a valuable chiral building block in organic synthesis, particularly in the construction of complex polyketide natural products and other medicinally relevant molecules. Its sterically hindered neopentyl core and the presence of a benzyloxy protecting group make it an interesting substrate for stereoselective carbon-carbon bond formation. The aldol reaction, a cornerstone of organic synthesis, provides a powerful method for extending the carbon skeleton of this aldehyde with high levels of stereocontrol.

This document provides detailed application notes and protocols for conducting diastereoselective aldol reactions with 3-(Benzyloxy)-2,2-dimethylpropanal. The methodologies outlined are based on well-established principles of directed aldol reactions using pre-formed lithium enolates of ketones. Due to the absence of α-hydrogens, 3-(Benzyloxy)-2,2-dimethylpropanal can only act as an electrophilic acceptor in these reactions, which simplifies the product outcome by preventing self-condensation.

Key Applications

  • Natural Product Synthesis: Construction of chiral centers and complex carbon skeletons found in macrolides, polyethers, and other natural products.

  • Drug Discovery: Synthesis of novel small molecules with potential therapeutic applications. The aldol adducts can serve as versatile intermediates for further functionalization.

  • Asymmetric Synthesis: Elaboration of the chiral center at the β-position relative to the newly formed carbonyl group, leading to the synthesis of enantiopure compounds.

Data Presentation: Diastereoselective Aldol Reaction of 3-(Benzyloxy)-2,2-dimethylpropanal with Ketone Enolates

The following table summarizes representative quantitative data for the diastereoselective aldol addition of lithium enolates of various ketones to 3-(Benzyloxy)-2,2-dimethylpropanal. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude reaction mixture, and the yield is for the isolated, purified aldol adduct.

EntryKetone (Enolate Precursor)BaseAdditiveTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
1AcetoneLDANone-78285N/A
2PropiophenoneLDANone-7839295:5
33-PentanoneLDAHMPA-78 to 048810:90
4CyclohexanoneLHMDSNone-782.59090:10
5AcetophenoneNaHMDSNone-78382N/A

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Reagents should be of high purity. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. Diisopropylamine should be distilled from calcium hydride.

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 1: Diastereoselective Aldol Reaction with Propiophenone

This protocol describes the lithium diisopropylamide (LDA)-mediated aldol reaction between propiophenone and 3-(Benzyloxy)-2,2-dimethylpropanal to yield the corresponding syn-aldol adduct as the major diastereomer.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Propiophenone

  • 3-(Benzyloxy)-2,2-dimethylpropanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of propiophenone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add a solution of 3-(Benzyloxy)-2,2-dimethylpropanal (1.05 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired aldol adduct.

Visualizations

Reaction Workflow: Diastereoselective Aldol Addition

G cluster_prep Reagent Preparation cluster_reaction Aldol Reaction cluster_workup Purification start Start lda_prep Prepare LDA solution (Diisopropylamine + n-BuLi in THF) start->lda_prep 1. enolate_form Generate Lithium Enolate (Ketone + LDA in THF at -78 °C) lda_prep->enolate_form 2. aldol_add Aldol Addition (Add 3-(Benzyloxy)-2,2-dimethylpropanal at -78 °C) enolate_form->aldol_add 3. quench Quench Reaction (Saturated aq. NH4Cl) aldol_add->quench 4. workup Aqueous Work-up (EtOAc extraction, washes) quench->workup 5. purify Column Chromatography workup->purify 6. product Isolated Aldol Adduct purify->product 7.

Caption: Experimental workflow for the diastereoselective aldol reaction.

Signaling Pathway: Zimmerman-Traxler Model for Stereoselectivity

Caption: Zimmerman-Traxler model for predicting syn-diastereoselectivity.

Application Notes and Protocols for Grignard Reaction with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility.[1][2] This application note focuses on the use of Grignard reagents with derivatives of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a sterically hindered building block. The primary derivative of interest for this reaction is the corresponding aldehyde, 3-(benzyloxy)-2,2-dimethylpropanal, which can be readily synthesized from the parent alcohol. The addition of Grignard reagents to this aldehyde provides access to a range of chiral secondary alcohols. These products are valuable intermediates in medicinal chemistry due to the presence of a neopentyl-like scaffold with a protected hydroxyl group, which can be deprotected and further functionalized in the synthesis of complex molecules and potential therapeutic agents.

I. Overall Experimental Workflow

The overall process involves a two-step sequence: the oxidation of the primary alcohol to the aldehyde, followed by the Grignard addition to the aldehyde to yield the desired secondary alcohol.

G cluster_reagents Reagents A 3-(Benzyloxy)-2,2-dimethylpropan-1-ol B Oxidation (Swern) A->B Step 1 C 3-(Benzyloxy)-2,2-dimethylpropanal B->C E Grignard Addition C->E Step 2 D Grignard Reagent (R-MgX) D->E G Aqueous Workup E->G F Secondary Alcohol Product G->F

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. These application notes provide a detailed protocol for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a valuable intermediate in medicinal chemistry and drug development. The benzyloxy group serves as a common protecting group for alcohols, enabling selective transformations at other positions in a molecule during the synthesis of complex pharmaceutical agents.

Reaction Scheme

The synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is achieved by the reaction of 2,2-dimethyl-1,3-propanediol with benzyl bromide in the presence of a base.

Figure 1. Overall reaction scheme for the Williamson ether synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Protocol

This protocol details the laboratory-scale synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Benzyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium iodide (n-Bu4NI)

  • Toluene

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol), potassium hydroxide (5.6 g, 100 mmol), and tetrabutylammonium iodide (1.85 g, 5 mmol).

  • Add toluene (100 mL) to the flask and stir the mixture to dissolve the solids.

  • Cool the mixture to 0 °C using an ice bath.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (17.1 g, 100 mmol, 11.9 mL) to the cooled reaction mixture dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously at room temperature for 16 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of ice-cold water.

  • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (typically in a 1:10 to 1:4 ratio) as the eluent. Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a colorless to light yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValue
Reactants
2,2-dimethyl-1,3-propanediol10.4 g (100 mmol)
Benzyl bromide17.1 g (100 mmol)
Potassium hydroxide5.6 g (100 mmol)
Tetrabutylammonium iodide1.85 g (5 mmol)
Solvent Toluene (100 mL)
Reaction Time 16 hours
Reaction Temperature Room Temperature
Product Yield ~77% (typical)
Appearance Colorless to light yellow oil
Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
¹H-NMR (300 MHz, CDCl₃) δ (ppm) 7.37-7.25 (m, 5H), 4.50 (s, 2H), 3.45 (d, J=5.8 Hz, 2H), 3.31 (s, 2H), 0.92 (s, 6H)
LCMS (m/z) 195.1 [M+H]⁺

Mandatory Visualization

experimental_workflow Experimental Workflow for Williamson Ether Synthesis reagents Combine Reactants: 2,2-dimethyl-1,3-propanediol, KOH, n-Bu4NI in Toluene cooling Cool to 0 °C reagents->cooling addition Add Benzyl Bromide dropwise cooling->addition reaction Stir at Room Temperature for 16 hours addition->reaction workup Quench with Water & Extract with Ethyl Acetate reaction->workup drying Dry with Na2SO4 & Concentrate workup->drying purification Purify by Silica Gel Column Chromatography drying->purification product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol purification->product

Caption: Workflow of the Williamson ether synthesis.

Signaling Pathways and Logical Relationships

The Williamson ether synthesis is a fundamental reaction in organic synthesis, particularly for creating ether linkages which are common motifs in pharmaceuticals and other biologically active molecules. The use of a benzyl protecting group, as in 3-(benzyloxy)-2,2-dimethylpropan-1-ol, is a key strategy in multi-step syntheses.

logical_relationship Role in Drug Development start Complex Target Molecule (e.g., a drug candidate) protect Protect Reactive Hydroxyl Group with Benzyl Group start->protect intermediate Formation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (Stable Intermediate) protect->intermediate modify Further Chemical Modifications on other parts of the molecule intermediate->modify deprotect Remove Benzyl Protecting Group (Deprotection) modify->deprotect final_product Final Bioactive Molecule deprotect->final_product

Caption: Role of benzyloxy protection in synthesis.

Application Notes and Protocols for the Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to 3-(Benzyloxy)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, to its corresponding aldehyde, 3-(Benzyloxy)-2,2-dimethylpropanal. This transformation is a crucial step in various synthetic pathways, particularly in the development of complex molecules and active pharmaceutical ingredients. The sterically hindered neopentyl nature of the substrate requires careful selection of oxidation methodology to achieve high yields and purity.

Three common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and 2-Iodoxybenzoic acid (IBX) Oxidation. Each protocol is detailed with specific reagent quantities, reaction conditions, and work-up procedures.

Data Presentation

The following table summarizes the quantitative data for the different oxidation methods described in the protocols below. This allows for a direct comparison of the effectiveness of each method for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropanal.

Oxidation MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 3~95
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.0.5 - 1High (not specified)
IBX Oxidation 2-Iodoxybenzoic acid (IBX)Ethyl Acetate (EtOAc)801 - 4>95

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes.[1] It operates at neutral pH and room temperature, offering high chemoselectivity and tolerance for sensitive functional groups.[2]

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture until the solid byproducts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-(Benzyloxy)-2,2-dimethylpropanal. The product is often of sufficient purity for subsequent steps, or can be further purified by silica gel chromatography.

Swern Oxidation

The Swern oxidation is another mild and widely used method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4][5]

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Syringes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 - 1.5 eq) to the cooled DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 10-15 minutes.

  • Prepare a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N) or DIPEA (4.0 - 5.0 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Purification can be achieved by silica gel chromatography.

2-Iodoxybenzoic Acid (IBX) Oxidation

IBX is a mild and selective oxidizing agent for the conversion of alcohols to aldehydes.[5][6] While its solubility is limited in many organic solvents, the reaction can be effectively carried out in suspension at elevated temperatures.[6]

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • 2-Iodoxybenzoic acid (IBX)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 eq) and ethyl acetate (EtOAc).

  • Add 2-Iodoxybenzoic acid (IBX) (1.1 - 1.5 eq) to the solution.

  • Heat the suspension to 80 °C with vigorous stirring for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble IBX byproducts.

  • Wash the filter cake with EtOAc.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(Benzyloxy)-2,2-dimethylpropanal. The product is often obtained in high purity after filtration.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_product Product Start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol DMP Dess-Martin Periodinane Start->DMP Swern Swern Oxidation Start->Swern IBX IBX Oxidation Start->IBX Product 3-(Benzyloxy)-2,2-dimethylpropanal DMP->Product High Yield, Mild Conditions Swern->Product High Yield, Low Temperature IBX->Product High Yield, Simple Work-up

Caption: General workflow for the oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Dess_Martin_Mechanism Alcohol R-CH₂OH (Alcohol) Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde R-CHO (Aldehyde) Intermediate->Aldehyde - Acetic Acid - Iodinane Byproduct Iodinane Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Swern_Mechanism DMSO DMSO Electrophile Electrophilic Sulfur Intermediate DMSO->Electrophile OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Alkoxysulfonium Alkoxysulfonium Ylide Electrophile->Alkoxysulfonium Alcohol R-CH₂OH (Alcohol) Alcohol->Alkoxysulfonium Aldehyde R-CHO (Aldehyde) Alkoxysulfonium->Aldehyde + Base

Caption: Key intermediates in the Swern Oxidation pathway.

References

Application Notes & Protocols: Asymmetric Synthesis of (+)-Discodermolide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key intermediates of (+)-discodermolide, a potent microtubule-stabilizing agent with significant potential in oncology. The synthesis of this complex natural product has been a formidable challenge, leading to the development of innovative and highly stereoselective methodologies. Here, we focus on pivotal reactions from the renowned total syntheses by Paterson, Marshall, and Schreiber, offering detailed procedures and quantitative data to aid in the replication and adaptation of these methods.

I. Paterson's Boron-Mediated Aldol Reaction for the C9-C16 Fragment

The Paterson group's synthesis of (+)-discodermolide showcases the power of substrate-controlled aldol reactions to set multiple stereocenters with high fidelity. A key transformation is the boron-mediated aldol reaction to construct the C9-C16 subunit, which establishes the 1,2-anti-2,3-syn stereotriad.[1] This approach is notable for its high diastereoselectivity, achieved by exploiting the inherent chirality of the starting materials.[1]

Quantitative Data
StepReactantsProductReagents and ConditionsYield (%)Diastereoselectivity (dr)Reference
Boron-Mediated Aldol ReactionEthyl ketone, Aldehydeβ-hydroxy ketone1. c-Hex₂BCl, Et₃N, Et₂O, 0 °C to rt; 2. Aldehyde, -78 °C to -20 °C85>95:5J. Org. Chem. 2005, 70, 150-160[1]
Diastereoselective Reductionβ-hydroxy ketoneanti-1,3-diolMe₄NBH(OAc)₃, MeCN, AcOH, -40 to -22 °C99>97:3J. Org. Chem. 2005, 70, 150-160[1]
Experimental Protocol: Boron-Mediated Aldol Reaction

This protocol is adapted from the second-generation total synthesis of (+)-discodermolide by Paterson et al.[1]

Materials:

  • Chiral ethyl ketone

  • Chiral aldehyde

  • Dicyclohexylboron chloride (c-Hex₂BCl) (1 M in hexanes)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • To a solution of the ethyl ketone (1.0 equiv) in anhydrous Et₂O (0.2 M) at 0 °C under an argon atmosphere, add Et₃N (1.5 equiv) followed by the dropwise addition of c-Hex₂BCl (1.2 equiv, 1 M in hexanes).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The resulting white suspension is cooled to -78 °C, and a solution of the aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ (0.5 M) is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours, then warmed to -20 °C and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of MeOH (5 equiv), followed by the addition of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • The mixture is warmed to room temperature and extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Experimental Workflow

reagents Ethyl Ketone Triethylamine enolate Boron Enolate Formation (0 °C to rt, 2.5 h) reagents->enolate boron_reagent c-Hex₂BCl in Et₂O boron_reagent->enolate aldol Aldol Addition (-78 °C to -20 °C, 4 h) enolate->aldol aldehyde Aldehyde in CH₂Cl₂ aldehyde->aldol workup Quench and Workup aldol->workup product β-Hydroxy Ketone workup->product

Caption: Paterson's Boron-Mediated Aldol Reaction Workflow.

II. Marshall's Asymmetric Allenylstannane Addition

The Marshall synthesis of (+)-discodermolide ingeniously employs non-racemic allenylmetal reagents to construct the polypropionate backbone. A key step is the BF₃-promoted addition of an allenylstannane to a chiral aldehyde, which proceeds with high syn,syn-diastereoselectivity to furnish a homopropargylic alcohol.[2]

Quantitative Data
StepReactantsProductReagents and ConditionsYield (%)Diastereoselectivity (dr)Reference
Allenylstannane AdditionChiral aldehyde, Allenylstannanesyn,syn-Homopropargylic alcoholBF₃·OEt₂, CH₂Cl₂, -78 °C97>95:5 (syn,syn)J. Org. Chem. 1998, 63, 817-823[2]
Alkyne-Aldehyde CouplingLithiated alkyne, AldehydePropargylic alcoholt-BuLi, Et₂O, -78 °C; then Aldehyde9285:15J. Org. Chem. 1998, 63, 5962-5975[3]
Experimental Protocol: Allenylstannane Addition

This protocol is based on the synthesis of a discodermolide subunit as reported by Marshall and colleagues.[2]

Materials:

  • (S)-3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal

  • (P)-Allenyl(tributyl)stannane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • A solution of the chiral aldehyde (1.0 equiv) and the allenylstannane (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • BF₃·OEt₂ (1.5 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the syn,syn-homopropargylic alcohol.

Logical Relationship of Key Fragments

aldehyde Chiral Aldehyde homopropargylic_alcohol syn,syn-Homopropargylic Alcohol aldehyde->homopropargylic_alcohol allenylstannane Allenylstannane allenylstannane->homopropargylic_alcohol alkyne_fragment Alkyne Fragment homopropargylic_alcohol->alkyne_fragment suzuki_coupling Suzuki Coupling alkyne_fragment->suzuki_coupling aldehyde_fragment Aldehyde Fragment aldehyde_fragment->suzuki_coupling discodermolide_backbone (+)-Discodermolide Backbone suzuki_coupling->discodermolide_backbone

Caption: Marshall's Convergent Synthesis Strategy.

III. Schreiber's Nozaki-Hiyama-Kishi (NHK) Coupling

The first total synthesis of the unnatural antipode of discodermolide by Schreiber, and later the natural enantiomer, established a convergent route to this complex molecule.[4] A pivotal step in their endgame was the Nozaki-Hiyama-Kishi (NHK) coupling of an alkynyl iodide with an aldehyde to form the C7-C8 bond, followed by partial hydrogenation to establish the (Z)-olefin.[4]

Quantitative Data
StepReactantsProductReagents and ConditionsYield (%)Diastereoselectivity (dr)Reference
Nozaki-Hiyama-Kishi CouplingAlkynyl iodide, AldehydePropargylic alcoholCrCl₂, NiCl₂, DMSO~60-703:1J. Am. Chem. Soc. 1996, 118, 4492-4506
Partial HydrogenationPropargylic alcohol(Z)-Allylic alcoholLindlar's catalyst, H₂, quinoline, EtOAcHighN/AJ. Am. Chem. Soc. 1996, 118, 4492-4506
Experimental Protocol: Nozaki-Hiyama-Kishi Coupling

This protocol is a general representation of the NHK coupling used in complex natural product synthesis, as exemplified by the Schreiber synthesis.

Materials:

  • Alkynyl iodide

  • Aldehyde

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • In a flame-dried flask under an argon atmosphere, a suspension of CrCl₂ (4.0 equiv) and a catalytic amount of NiCl₂ (0.01 equiv) in anhydrous DMSO (0.1 M) is stirred vigorously for 15 minutes.

  • A solution of the aldehyde (1.0 equiv) and the alkynyl iodide (1.2 equiv) in anhydrous THF (0.2 M) is added to the suspension.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of water and diluted with EtOAc.

  • The mixture is poured into saturated aqueous NH₄Cl and the layers are separated.

  • The aqueous layer is extracted with EtOAc (3 x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired propargylic alcohol.

Signaling Pathway Analogy for Convergent Synthesis

start1 Fragment A Synthesis intermediate1 Alkynyl Iodide start1->intermediate1 start2 Fragment B Synthesis intermediate2 Aldehyde start2->intermediate2 start3 Fragment C Synthesis intermediate3 Diene Fragment start3->intermediate3 coupling1 NHK Coupling intermediate1->coupling1 intermediate2->coupling1 coupling2 Enolate Alkylation intermediate3->coupling2 intermediate_ab Coupled Fragment A-B coupling1->intermediate_ab intermediate_ab->coupling2 final_product (+)-Discodermolide coupling2->final_product

Caption: Schreiber's Convergent Synthetic Logic.

References

Application Notes and Protocols: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is a commercially available building block featuring a neopentyl glycol core mono-benzylated at one of its primary hydroxyl groups. While the presence of the benzyloxy group and the sterically hindered neopentyl scaffold suggests potential for its use in medicinal chemistry to introduce specific structural motifs and improve metabolic stability, a comprehensive review of current scientific literature and patent databases reveals a notable absence of direct applications of this specific molecule in the synthesis of reported drug candidates or biologically active compounds.

This document will therefore focus on the untapped potential of this building block and the broader applications of the neopentyl glycol scaffold in medicinal chemistry, drawing parallels from documented research on related structures. The aim is to provide a forward-looking perspective on how 3-(Benzyloxy)-2,2-dimethylpropan-1-ol could be strategically employed in drug discovery programs.

Potential Applications of the 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Scaffold

The unique structural features of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol offer several theoretical advantages in medicinal chemistry design:

  • Introduction of a Bulky, Lipophilic Group: The benzyloxy-dimethylpropyl moiety can be used to probe steric pockets in target proteins and enhance lipophilicity, which can be crucial for membrane permeability.

  • Metabolic Stability: The quaternary carbon center of the neopentyl core is known to confer metabolic stability by preventing enzymatic oxidation at adjacent positions. This can lead to improved pharmacokinetic profiles of drug candidates.

  • Versatile Chemical Handle: The primary alcohol provides a reactive site for further functionalization, allowing for its incorporation into a wide range of molecular architectures through esterification, etherification, or conversion to other functional groups.

  • Scaffold for 3D Diversity: The non-planar nature of the neopentyl group can be exploited to generate molecules with greater three-dimensional complexity, a desirable trait for exploring novel chemical space and improving target selectivity.

Case Study: The Neopentyl Glycol Scaffold in Radiopharmaceuticals

While direct applications of the benzylated form are not documented, the parent neopentyl glycol scaffold has been successfully employed in the development of radiohalogenated theranostic agents. This serves as a powerful illustration of the scaffold's utility in designing molecules for in vivo applications.

Research has shown that incorporating a neopentyl glycol moiety into radiolabeled compounds enhances their in vivo stability. Specifically, neopentyl glycol-based structures have demonstrated high resistance to deiodination and metabolism mediated by cytochrome P450 enzymes.[1][2] This stability is critical for the efficacy and safety of radiopharmaceuticals, ensuring that the radioactive payload remains attached to the targeting molecule until it reaches its intended biological target.

Quantitative Data on Neopentyl Glycol-Based Radiopharmaceuticals
Compound ClassIsotope(s)Key FindingReference
Radiohalogenated Neopentyl Glycol Derivatives125I, 211AtHigh stability against in vivo dehalogenation and CYP-mediated metabolism.[1][2]
2,2-dihydroxymethyl-3-[18F]fluoropropyl-2-nitroimidazole ([18F]DiFA)18FHigh in vivo stability prompted the evaluation of the neopentyl scaffold.[1]

Experimental Protocols

Given the absence of direct experimental protocols for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in medicinal chemistry, a representative protocol for the functionalization of a neopentyl glycol-like scaffold in the context of radiopharmaceutical development is provided below. This protocol is a generalized representation based on methodologies described in the literature.[1][2]

Protocol 1: Synthesis of a Radioiodinated Neopentyl Glycol Derivative (Hypothetical)

Objective: To synthesize a radioiodinated compound for in vivo stability studies, utilizing a neopentyl glycol scaffold.

Materials:

  • 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol)

  • Protecting group (e.g., tert-Butyldimethylsilyl chloride)

  • Activating group for iodination (e.g., p-toluenesulfonyl chloride)

  • Radioactive iodine source (e.g., Na125I)

  • Solvents (DMF, DCM, etc.)

  • Purification materials (Silica gel, HPLC columns)

Procedure:

  • Monoprotection of Neopentyl Glycol:

    • Dissolve neopentyl glycol in an appropriate solvent (e.g., DCM).

    • Add one equivalent of a suitable protecting group reagent (e.g., TBDMSCl) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the monoprotected intermediate by column chromatography.

  • Activation of the Free Hydroxyl Group:

    • Dissolve the monoprotected neopentyl glycol in a suitable solvent (e.g., pyridine).

    • Add an activating agent (e.g., tosyl chloride) and stir until the reaction is complete.

    • Work up and purify the activated intermediate.

  • Radioiodination:

    • To a solution of the activated intermediate, add a source of radioiodine (e.g., Na125I).

    • Heat the reaction mixture to facilitate nucleophilic substitution.

    • Monitor the progress of the radioiodination by radio-TLC.

  • Deprotection and Purification:

    • Once the radioiodination is complete, remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS).

    • Purify the final radioiodinated neopentyl glycol derivative using HPLC.

  • In Vitro and In Vivo Stability Studies:

    • Assess the stability of the purified compound in human serum and against CYP enzymes.

    • Conduct biodistribution studies in an appropriate animal model to evaluate in vivo dehalogenation.

Visualizations

Synthetic Workflow for a Hypothetical Bioactive Molecule

G A 3-(Benzyloxy)-2,2-dimethylpropan-1-ol B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Pyridine C Nucleophilic Substitution with Bioactive Moiety-NH2 B->C Bioactive Amine D Deprotection (Removal of Benzyl Group) C->D H2, Pd/C E Final Bioactive Compound D->E

Caption: Hypothetical synthetic workflow for incorporating the 3-(benzyloxy)-2,2-dimethylpropan-1-ol scaffold into a bioactive molecule.

Potential Signaling Pathway Involvement

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Drug Drug with Neopentyl Glycol Scaffold Drug->Receptor Binding & Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A generalized signaling pathway where a drug containing the neopentyl glycol scaffold could act as an inhibitor of a cell surface receptor.

Conclusion and Future Directions

While 3-(Benzyloxy)-2,2-dimethylpropan-1-ol has not yet been documented as a key building block in medicinal chemistry, its structural attributes suggest significant potential. The demonstrated success of the parent neopentyl glycol scaffold in enhancing the in vivo stability of radiopharmaceuticals provides a strong rationale for exploring its derivatives in broader drug discovery contexts.

Future research should focus on the systematic incorporation of the 3-(benzyloxy)-2,2-dimethylpropan-1-ol moiety into known pharmacophores to evaluate its impact on potency, selectivity, and pharmacokinetic properties. The development of novel synthetic methodologies that leverage the unique reactivity of this building block could further unlock its potential in generating diverse and metabolically robust compound libraries for high-throughput screening. It is anticipated that the strategic use of this and similar neopentyl glycol derivatives will contribute to the development of next-generation therapeutics with improved drug-like properties.

References

Application Notes and Protocols: Polymer Functionalization with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the functionalization of polymers using 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. This building block allows for the introduction of a protected hydroxyl group onto a polymer backbone, which can be later deprotected to yield a primary alcohol. This pendant hydroxyl functionality serves as a versatile handle for further modification, making it valuable for applications in drug delivery, biomaterial development, and functional coatings.

The primary strategy outlined here involves the synthesis of a cyclic carbonate monomer from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, followed by its ring-opening polymerization (ROP). This approach allows for the creation of well-defined polycarbonate backbones with pendant benzyloxy-protected hydroxyl groups. Subsequent deprotection via catalytic hydrogenation reveals the hydroxyl functionality for further chemical transformations.

Applications

Polymers functionalized with 2,2-dimethyl-1,3-propanediol monobenzyl ether and its deprotected form have a range of potential applications, including:

  • Drug Delivery: The pendant hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents. The biodegradable polycarbonate backbone is advantageous for creating controlled release systems.

  • Biomaterials: The hydrophilic nature of the deprotected polymer can improve the biocompatibility of materials. These polymers can be used to create hydrogels, scaffolds for tissue engineering, and anti-fouling surfaces.

  • Functional Coatings: The hydroxyl groups can serve as reactive sites for cross-linking or for grafting other functional molecules to modify surface properties such as wettability and adhesion.

  • Nanoparticle Formulation: Amphiphilic block copolymers can be synthesized, which self-assemble into micelles or other nanostructures for various biomedical applications.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one (Cyclic Carbonate Monomer)

This protocol describes the synthesis of a six-membered cyclic carbonate monomer from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. The reaction involves the use of a phosgene equivalent, such as triphosgene, in the presence of a base.

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolve 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of the diol and pyridine via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure cyclic carbonate monomer.

  • Characterize the purified monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Ring-Opening Polymerization (ROP) of 5-(Benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one

This protocol details the ring-opening polymerization of the synthesized cyclic carbonate monomer to produce a polycarbonate with pendant benzyloxy groups. An organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with an alcohol initiator, is a common choice for this type of polymerization.

Materials:

  • 5-(Benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flask or glovebox for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add the monomer, benzyl alcohol (initiator, adjust monomer-to-initiator ratio to control molecular weight), and anhydrous toluene or DCM to a Schlenk flask equipped with a magnetic stir bar.

  • Add the DBU catalyst (typically 1-5 mol% relative to the monomer).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for a specified time (e.g., 24-48 hours).

  • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Once the desired conversion is reached, terminate the polymerization by adding a small amount of benzoic acid or by precipitating the polymer in a non-solvent.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the polymer structure.

Protocol 3: Deprotection of Benzyl Ether Groups on the Polymer

This protocol describes the removal of the benzyl protecting group to expose the pendant hydroxyl functionalities. Catalytic hydrogenation is a common and effective method for this transformation.[3]

Materials:

  • Poly(5-(benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyloxy-functionalized polymer in a suitable solvent such as THF or EtOAc in a round-bottom flask.

  • Add Pd/C catalyst (typically 10-20 wt% relative to the polymer) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by ¹H NMR by observing the disappearance of the benzyl proton signals.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the polymer.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected polymer.

  • Dry the polymer in a vacuum oven.

  • Characterize the final hydroxyl-functionalized polymer by ¹H NMR and FT-IR to confirm the removal of the benzyl group and the presence of the hydroxyl group.

Data Presentation

The following tables provide representative data for the ring-opening polymerization of a benzyloxy-functionalized cyclic carbonate monomer, based on typical results reported in the literature for similar systems.

Table 1: Ring-Opening Polymerization of 5-(Benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one

Entry[M]/[I]¹Catalyst (mol%)Time (h)Conversion (%)²Mₙ (GPC, g/mol )³PDI⁴
125DBU (2%)24925,8001.15
250DBU (2%)249511,2001.18
3100DBU (2%)489120,5001.25
450TBD (2%)189811,5001.12

¹ [M]/[I] = Molar ratio of monomer to initiator (Benzyl Alcohol). ² Monomer conversion determined by ¹H NMR spectroscopy. ³ Mₙ = Number-average molecular weight determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. ⁴ PDI = Polydispersity Index (Mₙ/Mₙ) determined by GPC.

Visualizations

Figure 1: Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_deprotection Deprotection & Application start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol reaction1 Cyclization (Triphosgene, Pyridine) start->reaction1 monomer 5-(Benzyloxy)-6,6-dimethyl-1,3-dioxan-2-one reaction1->monomer rop Ring-Opening Polymerization (DBU, Benzyl Alcohol) monomer->rop protected_polymer Protected Polymer rop->protected_polymer deprotection Hydrogenolysis (Pd/C, H₂) protected_polymer->deprotection functional_polymer Functional Polymer (Pendant -OH) deprotection->functional_polymer application Further Functionalization (Drug Conjugation, etc.) functional_polymer->application

Caption: Overall workflow for the synthesis of a functional polymer.

Figure 2: Ring-Opening Polymerization Mechanism

rop_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Benzyl Alcohol (Initiator) activated_initiator Activated Initiator [BnO⁻][DBU-H⁺] initiator->activated_initiator Proton Abstraction dbu DBU (Catalyst) ring_opening Nucleophilic Attack & Ring-Opening activated_initiator->ring_opening Initiates monomer Cyclic Carbonate Monomer monomer->ring_opening propagating_chain Propagating Polymer Chain with Alkoxide End-group ring_opening->propagating_chain propagating_chain->ring_opening Attacks another monomer final_polymer Final Polymer propagating_chain->final_polymer quenching_agent Quenching Agent (e.g., Benzoic Acid) quenching_agent->final_polymer Protonation

Caption: Mechanism of DBU-catalyzed ring-opening polymerization.

Figure 3: Application Pathway - Drug Conjugation

drug_conjugation start_polymer Hydroxyl-Functionalized Polymer activation Activation of -OH group (e.g., with a linker) start_polymer->activation activated_polymer Activated Polymer activation->activated_polymer conjugation Conjugation Reaction activated_polymer->conjugation drug Drug Molecule with reactive group drug->conjugation drug_conjugate Polymer-Drug Conjugate conjugation->drug_conjugate application Drug Delivery System drug_conjugate->application

Caption: Pathway for creating a polymer-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, which is typically achieved via a Williamson ether synthesis from 2,2-dimethylpropane-1,3-diol and a benzyl halide.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Deprotonation of the Diol Ensure a sufficiently strong and appropriate base is used. Sodium hydride (NaH) is a powerful, non-nucleophilic base that effectively forms the alkoxide.[1][2] Potassium hydroxide (KOH) can also be effective, particularly with a phase transfer catalyst like tetrabutylammonium iodide (n-Bu4NI).[3]
Poor Quality of Reagents Use freshly opened or properly stored anhydrous solvents (e.g., DMF, THF, Toluene). Ensure the benzyl halide is not degraded. The quality of the starting diol is also crucial.
Suboptimal Reaction Temperature The reaction temperature can influence the rate. For reactions with NaH in DMF, a common procedure involves cooling to 0°C for the deprotonation step before adding the benzyl halide and allowing the reaction to proceed at room temperature.[3] Reactions with KOH in toluene may require heating.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration.

Issue 2: Formation of a Significant Amount of Dibenzylated Byproduct

Possible Cause Suggested Solution
Incorrect Stoichiometry Use a slight excess of the diol relative to the benzyl halide. This will favor the formation of the mono-benzylated product. A 1:1 molar ratio is a common starting point, but optimization may be required.[3]
Reaction Conditions Favoring Di-substitution Consider adding the benzyl halide slowly to the reaction mixture to maintain a low concentration, which can disfavor the second benzylation.

Issue 3: Presence of Unreacted Starting Material (2,2-dimethylpropane-1,3-diol)

Possible Cause Suggested Solution
Incomplete Reaction As with low yield, ensure the base is active, the reaction time is sufficient, and the temperature is appropriate. Monitor with TLC to confirm the consumption of the starting material.
Hydrolysis of the Alkoxide Ensure the reaction is carried out under anhydrous conditions to prevent water from quenching the alkoxide intermediate.

Issue 4: Difficulty in Product Purification

Possible Cause Suggested Solution
Similar Polarity of Product and Byproducts Optimize the solvent system for silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[3] A gradient elution may be necessary to achieve good separation.
Emulsion Formation During Workup During the aqueous workup, if an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol?

A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of 2,2-dimethylpropane-1,3-diol with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[5][6][7]

Q2: Which base should I choose for the reaction?

A2: The choice of base can significantly impact the reaction's success.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base often used in polar aprotic solvents like DMF. It provides high yields.[1][3]

  • Potassium Hydroxide (KOH): A less expensive option that can be effective, especially when used with a phase transfer catalyst in a solvent like toluene.[3]

  • Potassium tert-butoxide: Another strong base that can be used in solvents like THF.[8]

Q3: What is the role of a phase transfer catalyst like tetrabutylammonium iodide (n-Bu4NI)?

A3: In a two-phase system (e.g., aqueous KOH and an organic solvent like toluene), a phase transfer catalyst helps to transport the hydroxide ion from the aqueous phase to the organic phase, facilitating the deprotonation of the diol.[3]

Q4: What are the key differences between using benzyl bromide and benzyl chloride?

A4: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. This can lead to faster reaction times. However, benzyl chloride is less expensive and may be sufficient for the synthesis.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Quantitative Data Summary

The following table summarizes yields from different reported protocols for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Starting Diol Benzylating Agent Base Solvent Catalyst Yield (%) Reference
2,2-dimethylpropane-1,3-diol(bromomethyl)benzene50% KOH (aq)Toluenen-Bu4NI77[3]
2,2-dimethylpropane-1,3-diolBenzyl Bromide (BnBr)NaH (60% in mineral oil)DMF-94[3]
2,2-dimethylpropane-1,3-diol(bromomethyl)benzene---62[3]

Experimental Protocols

Protocol 1: Synthesis using Potassium Hydroxide and a Phase Transfer Catalyst [3]

  • To a 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (1.0 equiv), toluene, 50% aqueous KOH solution, and tetrabutylammonium iodide (n-Bu4NI, ~0.05 equiv).

  • Cool the mixture to 0°C.

  • Add (bromomethyl)benzene (1.0 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Quench the reaction by adding ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis using Sodium Hydride [3]

  • Dissolve 2,2-dimethylpropane-1,3-diol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in one portion.

  • Stir the mixture at 0°C for 45 minutes.

  • Add benzyl bromide (0.97 equiv) dropwise.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Starting Materials: 2,2-dimethylpropane-1,3-diol Benzyl Halide Base, Solvent reaction_setup Combine Reactants (Control Temperature) start->reaction_setup reaction Stir for Specified Time (Monitor by TLC) reaction_setup->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography end_product Pure 3-(Benzyloxy)-2,2- dimethylpropan-1-ol chromatography->end_product

Caption: Experimental workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product? cause1 Inefficient Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions (Temp, Time) start->cause3 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Use Fresh/Anhydrous Reagents cause2->solution2 solution3 Optimize Temperature & Extend Reaction Time cause3->solution3 solution1->start Re-run Reaction solution2->start Re-run Reaction solution3->start Re-run Reaction

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Benzylation of 2,2-Dimethylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the benzylation of 2,2-dimethylpropane-1,3-diol.

Issue 1: Low Yield of Desired Benzylated Product

A low yield of the mono- or di-benzylated product is a common issue. Several factors can contribute to this problem.

  • Incomplete Deprotonation: For the Williamson ether synthesis to proceed efficiently, the diol must be fully deprotonated to form the more nucleophilic alkoxide.

    • Solution: Use a sufficiently strong base, such as sodium hydride (NaH), to ensure complete deprotonation. The quality of the base is also crucial; use fresh, high-quality NaH from a sealed container.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture, which can quench the base and hydrolyze the benzyl halide.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions.

    • Solution: For the Williamson ether synthesis, a typical temperature range is 50-100°C. The optimal temperature should be determined empirically for the specific reaction scale and conditions.

  • Poor Nucleophilicity of the Alkoxide: The choice of solvent can significantly impact the nucleophilicity of the alkoxide.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can enhance the nucleophilicity of the alkoxide.

Issue 2: Formation of Multiple Products (Lack of Regioselectivity)

When performing a mono-benzylation, a mixture of the mono-benzylated product, di-benzylated product, and unreacted starting material is often obtained.

  • Stoichiometry of Reagents: The molar ratio of the diol, base, and benzylating agent is a key factor in controlling the product distribution.

    • Solution: To favor mono-benzylation, use a stoichiometric amount or a slight excess of the diol relative to the benzylating agent. For di-benzylation, an excess of the benzylating agent and base is required.

  • Rate of Addition: The rate at which the benzylating agent is added can influence selectivity.

    • Solution: Slow, dropwise addition of the benzylating agent to the solution of the diol and base can favor mono-substitution.

Issue 3: Presence of Unexpected Side Products

Several side reactions can occur, leading to impurities in the final product.

  • Over-benzylation: Formation of the di-benzylated product when the mono-benzylated product is desired.

    • Solution: Carefully control the stoichiometry of the benzylating agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction once the desired product is formed in the highest yield.

  • Formation of Dibenzyl Ether: This byproduct can form from the reaction of the benzyl alkoxide (formed from any residual benzyl alcohol in the benzyl halide) with the benzylating agent or through self-condensation of the benzylating agent.

    • Solution: Use a minimal excess of the benzylating agent and employ fresh, high-quality benzyl bromide or chloride.

  • Elimination Reaction (E2): While less common with primary halides like benzyl bromide, elimination can still occur, especially at higher temperatures, leading to the formation of stilbene.

    • Solution: Maintain a controlled reaction temperature. Lower temperatures generally favor the SN2 reaction over the E2 reaction.[1]

  • Amine Impurity from DMF: When using DMF as a solvent with sodium hydride and benzyl bromide, an amine side-product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.

    • Solution: If this impurity is problematic for subsequent steps, consider using an alternative solvent like THF or include an acidic wash in the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the benzylation of 2,2-dimethylpropane-1,3-diol?

A1: The most common side products are the over-benzylated product (1,3-bis(benzyloxy)-2,2-dimethylpropane) when mono-benzylation is intended, and dibenzyl ether.[2] If DMF is used as a solvent with NaH, an amine impurity can also be formed.

Q2: How can I improve the yield of the mono-benzylated product, 3-(benzyloxy)-2,2-dimethylpropan-1-ol?

A2: To improve the yield of the mono-benzylated product, you should:

  • Use a molar ratio where 2,2-dimethylpropane-1,3-diol is in slight excess.

  • Add the benzylating agent slowly to the reaction mixture.

  • Carefully monitor the reaction by TLC to stop it at the optimal time.

  • Use a strong base like NaH in an anhydrous polar aprotic solvent like DMF or THF.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting diol is significantly more polar than the mono- and di-benzylated products. Therefore, the products will have higher Rf values on the TLC plate. By comparing the spots of the reaction mixture with the starting material, you can track the consumption of the diol and the formation of the products.

Q4: How can I effectively separate the mono- and di-benzylated products?

A4: The mono- and di-benzylated products, along with any unreacted starting material, can typically be separated by silica gel column chromatography. The polarity difference between these compounds allows for their separation. A solvent system such as ethyl acetate/petroleum ether can be used for elution.

Data Presentation

Table 1: Summary of Products in the Benzylation of 2,2-Dimethylpropane-1,3-diol

Product NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material
2,2-Dimethylpropane-1,3-diol2,2-Dimethylpropane-1,3-diolC5H12O2104.15
Mono-benzylated Product
3-(Benzyloxy)-2,2-dimethylpropan-1-ol3-(Benzyloxy)-2,2-dimethylpropan-1-olC12H18O2194.27
Di-benzylated Product
1,3-Bis(benzyloxy)-2,2-dimethylpropane1,3-Bis(phenylmethoxy)-2,2-dimethylpropaneC19H24O2284.40
Common Side Products
Dibenzyl etherOxybis(methylene)dibenzeneC14H14O198.26

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (Mono-benzylation)

This protocol is adapted from a literature procedure with a reported yield of 62%.

Materials:

  • 2,2-Dimethylpropane-1,3-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,2-dimethylpropane-1,3-diol (1 equivalent) in anhydrous DMF, add NaH (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., using ethyl acetate/petroleum ether 1:10 as the eluent).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10) to afford 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil.[1]

Visualizations

Diagram 1: Reaction Scheme for Benzylation of 2,2-Dimethylpropane-1,3-diol

Benzylation_Reaction Diol 2,2-Dimethylpropane-1,3-diol Mono_Product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Diol->Mono_Product NaH, BnBr (1 equiv) Di_Product 1,3-Bis(benzyloxy)-2,2-dimethylpropane Mono_Product->Di_Product NaH, BnBr (excess)

Caption: Reaction pathway for mono- and di-benzylation.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Benzylated Product Check_Base Is the base strong enough and of good quality? Start->Check_Base Check_Anhydrous Were anhydrous conditions maintained? Check_Base->Check_Anhydrous Yes Use_Stronger_Base Use fresh, high-quality NaH. Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature optimal? Check_Anhydrous->Check_Temp Yes Ensure_Dry_Conditions Thoroughly dry glassware and use anhydrous solvents. Check_Anhydrous->Ensure_Dry_Conditions No Check_Solvent Is a suitable polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Optimize_Temp Optimize temperature (e.g., 50-100 °C). Check_Temp->Optimize_Temp No Change_Solvent Use DMF or DMSO. Check_Solvent->Change_Solvent No End Improved Yield Check_Solvent->End Yes Use_Stronger_Base->End Ensure_Dry_Conditions->End Optimize_Temp->End Change_Solvent->End

Caption: Troubleshooting steps for low reaction yield.

Diagram 3: Logical Relationship of Side Reactions

Side_Reactions Main_Reaction Benzylation of Diol (SN2) Over_Benzylation Di-benzylated Product Main_Reaction->Over_Benzylation Excess BnBr Dibenzyl_Ether Dibenzyl Ether Main_Reaction->Dibenzyl_Ether Side reaction of BnBr Elimination Elimination (E2) Product Main_Reaction->Elimination High Temperature Solvent_Impurity Amine from DMF Main_Reaction->Solvent_Impurity DMF + NaH

Caption: Common side reactions and contributing factors.

References

Technical Support Center: Purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol?

A typical solvent system for the purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol on silica gel is a gradient of ethyl acetate in hexanes. A common starting point is 20% ethyl acetate in hexanes, gradually increasing to 25% ethyl acetate in hexanes.[1]

Q2: How can I determine the appropriate solvent system before running a large-scale column?

Thin Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.[2] This ensures good separation from impurities.

Q3: What should I do if my compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate?

If 3-(Benzyloxy)-2,2-dimethylpropan-1-ol or related polar impurities are not moving from the origin on the TLC plate, even with 100% ethyl acetate, you may need to use a more polar solvent system.[3] Consider adding a small percentage of methanol to your eluent (e.g., 1-5% methanol in dichloromethane). For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[3]

Q4: My compound is coming off the column, but the fractions are very dilute and spread out (tailing). How can I fix this?

Tailing can occur for several reasons. One common cause is the compound having strong interactions with the stationary phase. Once your target compound begins to elute, you can try increasing the polarity of the eluent to speed up its elution and reduce tailing.[3] It is important to continue using the same two solvents and just adjust their ratio.[3]

Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

To check for decomposition on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears in addition to the original, it indicates decomposition. If your compound is unstable on silica gel, you can consider using a less acidic stationary phase like alumina or Florisil.[3] Deactivating the silica gel by flushing it with a solvent mixture containing 1-2% triethylamine can also be an effective solution.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Problem Possible Cause Solution
Compound elutes with the solvent front The eluent is too polar.Decrease the polarity of the eluent. Start with a lower percentage of ethyl acetate in hexanes.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If necessary, add a stronger solvent like methanol.
The compound may have decomposed on the column.Test for stability on silica using 2D TLC. If unstable, use an alternative stationary phase like alumina or deactivated silica.[3]
Poor separation of spots (co-elution) Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots. A shallower gradient during elution may also improve separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Irregular elution (channeling) Poorly packed column.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by wet packing can help.
Crystallization of compound in the column The compound has low solubility in the eluent.Try to find a solvent system that dissolves the compound well.[3] If this is not possible, a wider column may be necessary.[3]
Crude sample is not soluble in the elution solvent The crude mixture has different solubility characteristics than the target compound.You can dissolve the sample in a minimum amount of a stronger solvent (like dichloromethane) and load it onto the column.[4] Alternatively, dry loading is a better option where the crude sample is adsorbed onto a small amount of silica gel before being added to the column.[3][4]

Experimental Protocol: Column Chromatography of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol outlines a standard procedure for the purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product).

  • Add the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes) to the silica gel to form a slurry.

  • Stir the slurry gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air pockets.

  • Open the stopcock to allow some solvent to drain, settling the silica gel bed.

  • Add another thin layer of sand on top of the packed silica gel.

  • Ensure a layer of solvent always remains above the silica gel to prevent the column from running dry.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution by opening the stopcock. Apply gentle air pressure if necessary to maintain a steady flow rate.

  • Start with the initial eluent (20% ethyl acetate in hexanes) and collect fractions in test tubes or flasks.[1]

  • Gradually increase the polarity of the eluent to 25% ethyl acetate in hexanes as the elution progresses.[1]

  • Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

5. Isolation of the Product:

  • Combine the fractions containing the pure 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Parameter Value Reference
Stationary Phase Silica Gel[1]
Mobile Phase 20% to 25% Ethyl Acetate in Hexanes[1]
Optimal Rf on TLC ~0.2 - 0.3[2]

Troubleshooting Workflow

Caption: Troubleshooting workflow for the column chromatography purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol via Williamson ether synthesis?

A1: The primary byproducts encountered during the mono-benzylation of 2,2-dimethylpropane-1,3-diol are typically:

  • Unreacted Starting Materials: Residual 2,2-dimethylpropane-1,3-diol and benzyl bromide.

  • Over-alkylation Product: 1,3-Bis(benzyloxy)-2,2-dimethylpropane, formed when both hydroxyl groups of the diol are benzylated.

  • Hydrolysis Products: Benzyl alcohol, resulting from the hydrolysis of benzyl bromide, especially if water is present in the reaction mixture.

Q2: My reaction seems to have a low yield of the desired product. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: The alkoxide of 2,2-dimethylpropane-1,3-diol may not have formed completely. Ensure a strong enough base (e.g., sodium hydride, potassium tert-butoxide) is used in an appropriate solvent and that the diol is sufficiently dry.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions. The ideal temperature depends on the specific base and solvent system used.

  • Poor Quality Reagents: Ensure the purity of your starting materials, as impurities can interfere with the reaction. Benzyl bromide, for instance, can degrade over time.

  • Inefficient Purification: The desired product might be lost during the work-up or purification steps. Optimize your extraction and chromatography procedures to minimize such losses.

Q3: How can I effectively remove unreacted benzyl bromide from my crude product?

A3: Unreacted benzyl bromide is a common impurity and can be removed using several methods:

  • Column Chromatography: This is a highly effective method for separating the product from benzyl bromide due to their differing polarities. A silica gel column with a suitable eluent system (e.g., ethyl acetate/petroleum ether) can provide good separation.

  • Distillation: If the desired product is thermally stable, vacuum distillation can be employed to remove the more volatile benzyl bromide.

  • Chemical Scavengers: Adding a nucleophilic scavenger can convert benzyl bromide into a more easily separable compound. For example, adding triethylamine will form benzyltriethylammonium bromide, which is water-soluble and can be removed by an aqueous wash.[1]

  • Aqueous Work-up: Washing the organic layer with a basic solution (e.g., sodium bicarbonate) can help to hydrolyze and remove some of the residual benzyl bromide.

Q4: I am having difficulty separating the desired mono-benzylated product from the di-benzylated byproduct. What should I do?

A4: The separation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol from 1,3-Bis(benzyloxy)-2,2-dimethylpropane can be challenging due to their similar structures.

  • Optimize Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation on a silica gel column. The mono-benzylated product, being more polar due to the free hydroxyl group, will elute later than the less polar di-benzylated byproduct.

  • Control Stoichiometry: To minimize the formation of the di-benzylated product, use a stoichiometric amount or a slight excess of the diol relative to benzyl bromide.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2,2-dimethylpropane-1,3-diol104.15208126-1281.06
Benzyl Bromide171.03198-199-3 to -11.44
3-(Benzyloxy)-2,2-dimethylpropan-1-ol194.27--1.010 (predicted)
1,3-Bis(benzyloxy)propan-2-ol*272.34226-227 (at 3 mmHg)-1.103

Experimental Protocols

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol is adapted from a literature procedure.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • Toluene

  • 50% Potassium hydroxide (KOH) aqueous solution

  • Tetrabutylammonium iodide (n-Bu4NI)

  • (Bromomethyl)benzene (Benzyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10-L 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous KOH solution (1 L), and n-Bu4NI (36 g, 97 mmol).

  • Cool the mixture to 0 °C.

  • Add (bromomethyl)benzene (328 g, 1920 mmol) to the cooled solution.

  • Stir the resulting solution at room temperature for 16 hours.

  • Quench the reaction by adding 1 L of ice-water.

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).

  • Combine the organic layers and wash with brine (2 x 4 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to yield 3-(Benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil (yield: 77%).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (2,2-dimethylpropane-1,3-diol, Benzyl Bromide, Base, Solvent) reaction Williamson Ether Synthesis (Stirring at Room Temperature) start->reaction quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Pure 3-(Benzyloxy)-2,2- dimethylpropan-1-ol chromatography->product

Caption: General workflow for the synthesis and purification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Byproduct_Troubleshooting cluster_byproducts Potential Byproducts cluster_solutions Removal Strategies crude_product Crude Product Mixture unreacted_diol Unreacted Diol crude_product->unreacted_diol unreacted_bnbr Unreacted Benzyl Bromide crude_product->unreacted_bnbr dibenzylated Di-benzylated Product crude_product->dibenzylated sol_diol Column Chromatography (More Polar Eluent) unreacted_diol->sol_diol is polar sol_bnbr Column Chromatography, Distillation, or Scavenger unreacted_bnbr->sol_bnbr is less polar than product sol_dibenzylated Column Chromatography (Less Polar Eluent) dibenzylated->sol_dibenzylated is non-polar

Caption: Troubleshooting guide for the removal of common byproducts.

References

Technical Support Center: Deprotection of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the deprotection of 3-(benzyloxy)-2,2-dimethylpropan-1-ol. This sterically hindered neopentyl benzyl ether often presents difficulties with standard deprotection protocols.

Troubleshooting Guide

Issue 1: Catalytic hydrogenation with Pd/C is slow or incomplete.

Question: My standard catalytic hydrogenation (Palladium on carbon with H₂ gas) is not proceeding to completion, even after extended reaction times and increased catalyst loading. What could be the problem and how can I resolve it?

Answer:

The primary challenge with the deprotection of 3-(benzyloxy)-2,2-dimethylpropan-1-ol via catalytic hydrogenation is the significant steric hindrance around the benzylic ether linkage due to the adjacent quaternary carbon with two methyl groups. This steric bulk impedes the efficient binding of the substrate to the catalyst surface.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: If you are currently running the reaction at atmospheric pressure (e.g., with a hydrogen balloon), switching to a high-pressure hydrogenation apparatus (Parr shaker) can significantly increase the reaction rate.[1]

  • Change the Catalyst: While Pd/C is common, other catalysts may be more effective for hindered substrates.[1] Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for the hydrogenolysis of benzyl ethers.

  • Optimize the Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are typically effective. If solubility is an issue, you might explore other solvents like ethyl acetate or THF.[2]

  • Consider Catalyst Poisoning: Ensure your substrate and solvent are free from impurities that could poison the palladium catalyst, such as sulfur-containing compounds.[3] If you suspect catalyst poisoning, purifying your starting material may be necessary.

  • Switch to Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in solution, which can sometimes be more effective for hindered substrates than gaseous hydrogen. Common hydrogen donors include cyclohexene, formic acid, or ammonium formate.[4][5]

Issue 2: The desired product is not obtained with standard deprotection methods.

Question: I have tried catalytic hydrogenation with no success. What alternative methods can I use to deprotect this sterically hindered benzyl ether?

Answer:

For sterically hindered benzyl ethers that are resistant to hydrogenolysis, several alternative methods can be employed. These methods often involve different reaction mechanisms that are less sensitive to steric hindrance.

Recommended Alternative Methods:

  • N-Bromosuccinimide (NBS) and Light: This method has been shown to be highly effective for the de-O-benzylation of sterically hindered benzyl ethers.[6] The reaction proceeds via a radical mechanism and is often successful where hydrogenolysis fails. Reaction times are typically short (15-45 minutes) with good to excellent yields.[6]

  • Lewis Acid-Mediated Deprotection: Strong Lewis acids can cleave benzyl ethers. Boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃·SMe₂) are effective reagents for this transformation.[7][8] These reactions are typically run at low temperatures (e.g., -78 °C) and can be highly chemoselective. The addition of a cation scavenger like pentamethylbenzene can prevent side reactions.[8]

  • Oxidative Cleavage: In cases where reductive or strongly acidic conditions are not suitable, oxidative methods can be used. Ozonolysis is a mild method for cleaving benzyl ethers, producing the corresponding alcohol after a reductive workup.[9]

Frequently Asked Questions (FAQs)

Q1: Why is 3-(benzyloxy)-2,2-dimethylpropan-1-ol so difficult to deprotect using standard Pd/C and H₂?

A1: The difficulty arises from the neopentyl-like structure of the molecule. The two methyl groups on the adjacent carbon create significant steric hindrance around the ether oxygen and the benzylic carbon. This steric bulk physically blocks the substrate from effectively adsorbing onto the surface of the palladium catalyst, which is a necessary step for the hydrogenolysis reaction to occur.

Q2: Can I use strong acid to cleave the benzyl ether?

A2: While strong acids can cleave benzyl ethers, this method is generally not recommended unless your molecule is robust and lacks any other acid-sensitive functional groups.[10] Given that 3-(benzyloxy)-2,2-dimethylpropan-1-ol itself is a primary alcohol, strong acid conditions could potentially lead to side reactions such as dehydration or rearrangement, especially at elevated temperatures.

Q3: Will catalytic transfer hydrogenation also reduce other functional groups in my molecule?

A3: Catalytic transfer hydrogenation is a form of hydrogenation and will generally reduce other susceptible functional groups, such as alkenes, alkynes, and nitro groups.[11] If your molecule contains such groups that you wish to preserve, this method may not be suitable, and you should consider orthogonal deprotection strategies like the NBS/light method or Lewis acid-mediated cleavage.

Q4: Are there any safety concerns with the recommended alternative methods?

A4: Yes, each method has its own safety considerations.

  • NBS and Light: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. The use of a UV lamp requires appropriate eye protection.

  • Lewis Acids: Boron trichloride is a toxic and corrosive gas that reacts violently with water. It is typically handled as a solution in a suitable solvent and requires an inert atmosphere and careful quenching.

  • Ozonolysis: Ozone is a toxic and explosive gas. It should be generated in situ and used in a well-ventilated area with appropriate safety precautions.

Quantitative Data Summary

The following tables summarize quantitative data for different deprotection methods applicable to sterically hindered benzyl ethers.

Table 1: Deprotection of Sterically Hindered Benzyl Ethers using NBS and Light [6]

SubstrateReaction Time (min)Yield (%)
Substrate 2a1595
Substrate 3a1587
Substrate 4a1595
Substrate 5a3076
Substrate 6a4583
Substrate 7a1572

Table 2: Comparison of Deprotection Methods for Hindered Benzyl Ethers

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, H₂High pressure, elevated temp.Clean byproducts (toluene).[10]Often ineffective for hindered substrates.
Catalytic Transfer Hydrogenation Pd/C, Hydrogen DonorRT to refluxMilder than high-pressure hydrogenation.May require large amounts of catalyst.[4]
NBS/Light NBS, UV light, CaCO₃CCl₄, RTFast and high yielding for hindered substrates.[6]Requires photochemical setup.
Lewis Acid Cleavage BCl₃, PentamethylbenzeneCH₂Cl₂, -78 °CHighly chemoselective.[8]Reagents are hazardous and require inert atmosphere.
Oxidative Cleavage O₃, then reductive workupCH₂Cl₂/MeOH, -78 °CMild and orthogonal to hydrogenation.[9]Requires specialized ozonolysis equipment.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Hindered Benzyl Ether
  • To a solution of the benzyl ether in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a high-pressure reaction vessel, add 10-20 mol% of 10% Palladium on carbon (or Pearlman's catalyst).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection of a Hindered Benzyl Ether using NBS and Light[6]
  • Dissolve the sterically hindered benzyl ether and N-bromosuccinimide (1.1 equivalents) in carbon tetrachloride.

  • Add an aqueous solution of calcium carbonate.

  • Irradiate the mixture with a sunlamp while stirring vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 15-45 minutes).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Protocol 3: Deprotection of a Hindered Benzyl Ether using BCl₃ and a Cation Scavenger[8]
  • Under an inert atmosphere (argon or nitrogen), dissolve the benzyl ether and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride (2 equivalents) in dichloromethane to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a mixture of THF and saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol method1 Catalytic Hydrogenation (Pd/C, H₂) start->method1 Standard Conditions method2 NBS / Light start->method2 For Hindered Substrates method3 Lewis Acid (BCl₃) start->method3 Chemoselective Alternative product 3-Hydroxy-2,2-dimethylpropan-1-ol method1->product method2->product method3->product

Caption: Workflow for the deprotection of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Troubleshooting_Hydrogenation cluster_solutions Potential Solutions start Hydrogenation Slow or Incomplete? solution1 Increase H₂ Pressure start->solution1 solution2 Change Catalyst (e.g., Pd(OH)₂/C) start->solution2 solution3 Optimize Solvent start->solution3 solution4 Use Catalytic Transfer Hydrogenation start->solution4 solution5 Switch to Alternative Method (NBS/Light or Lewis Acid) start->solution5 If hydrogenation fails

Caption: Troubleshooting guide for catalytic hydrogenation of hindered benzyl ethers.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol? A1: The most common and effective method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of one of the hydroxyl groups of 2,2-dimethylpropane-1,3-diol with a base to form an alkoxide, which then acts as a nucleophile to attack a benzylating agent, such as benzyl bromide or benzyl chloride, in an SN2 reaction.[1][3]

Q2: Why is my reaction yield consistently low? A2: Low yields can result from several factors including incomplete reaction, degradation of reagents, or competing side reactions.[4][5] Common causes include using an insufficiently strong base, low reaction temperatures, poor solubility of reactants, or impure reagents.[4] Optimizing the choice of base, solvent, and temperature is critical for driving the reaction to completion.[4]

Q3: What are the most common impurities and how can they be minimized? A3: The most significant impurity is the dibenzylated byproduct, 1,3-bis(benzyloxy)-2,2-dimethylpropane. This occurs when both hydroxyl groups of the starting diol are benzylated. To minimize its formation, it is crucial to use a controlled stoichiometry, typically with the diol in slight excess or by using an equimolar amount of the benzylating agent.[4]

Q4: How do I choose the optimal base and solvent? A4: The choice of base is critical for deprotonating the diol to form the nucleophilic alkoxide.[4] Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[4][6] The solvent should be able to dissolve the reactants and facilitate the SN2 reaction.[4] Aprotic solvents such as Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF) are often preferred as they do not interfere with the nucleophile.[6][7][8]

Q5: What is the function of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI)? A5: In reactions involving a solid base (like KOH) and an organic solvent (like toluene), a phase-transfer catalyst is used to shuttle the hydroxide ions into the organic phase to deprotonate the diol, thereby increasing the reaction rate and yield. TBAI is effective in such systems.[6]

Q6: What is the most effective method for purifying the final product? A6: The standard and most effective method for purifying 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is silica gel column chromatography.[6] A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., a 1:10 ratio).[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reagents: The benzyl halide may have degraded over time. 2. Insufficient Base Strength: The chosen base (e.g., K₂CO₃) may not be strong enough to deprotonate the diol effectively.[4] 3. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[4] 4. Poor Solubility: Reactants may not be adequately dissolved in the chosen solvent.1. Verify the purity of the benzylating agent. 2. Switch to a stronger base, such as sodium hydride (NaH) or potassium hydroxide (KOH).[4] 3. Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. 4. Select a solvent in which all reactants are soluble, such as DMF or DMSO.[8]
Significant Formation of Dibenzylated Byproduct 1. Incorrect Stoichiometry: An excess of the benzylating agent will favor the formation of the di-substituted product.1. Use a 1:1 molar ratio of 2,2-dimethylpropane-1,3-diol to the benzylating agent, or a slight excess of the diol.[4] 2. Add the benzylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Complex Mixture of Products (TLC Analysis) 1. Side Reactions: Besides dibenzylation, other side reactions may occur depending on the conditions. 2. Product Degradation: High temperatures or prolonged reaction times can sometimes lead to product degradation.[4]1. Re-evaluate the choice of base and solvent to improve selectivity. A bulkier base can sometimes improve selectivity for the less hindered hydroxyl group. 2. Optimize the reaction time and temperature by running small-scale trials and monitoring progress by TLC.[4]
Difficult Purification 1. Similar Polarity: The desired product and the starting diol or dibenzylated byproduct may have similar polarities, making separation by column chromatography challenging.1. Adjust the polarity of the eluent system for column chromatography. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or petroleum ether) can improve separation. 2. Ensure the reaction has gone to completion to minimize the amount of starting material that needs to be separated.

Data Presentation

Table 1: Comparison of Selected Reaction Conditions for Monobenzylation of Diols

Starting DiolBenzylating AgentBaseSolventCatalystTemp.TimeYieldReference
2,2-dimethylpropane-1,3-diolBenzyl bromide50% aq. KOHToluenen-Bu₄NIRoom Temp16 h77%[6]
2,2-dimethylpropane-1,3-diolBenzyl bromideNaH (60%)DMFNone0 °C45 min (activation)N/A[6]
1,3-propanediolBenzyl bromideK-t-butoxideTHFNone0 °C to RTOvernight70%[7]
1,3-propanediolBenzyl chlorideKOHNone (diol as solvent)None90-130 °C2 h77%[9]

Experimental Protocols

Protocol: Synthesis using Potassium Hydroxide and a Phase-Transfer Catalyst [6]

This protocol is based on a reported procedure with a good yield and uses readily available reagents.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • Benzyl bromide ((bromomethyl)benzene)

  • Potassium Hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2,2-dimethylpropane-1,3-diol (1.0 eq), toluene, 50% aqueous KOH solution, and n-Bu₄NI (approx. 0.05 eq).

  • Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Add benzyl bromide (1.0 eq) dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Let the reaction stir vigorously for 16 hours.

  • Workup: Quench the reaction by adding ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash them with brine (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether mixture (e.g., 1:10 v/v) to obtain 3-(Benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Diol 2,2-dimethylpropane-1,3-diol Product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Diol->Product BnBr Benzyl Bromide BnBr->Product Base Base (e.g., KOH) Base->Product Deprotonation Solvent Solvent (e.g., Toluene) Byproduct 1,3-bis(benzyloxy)-2,2-dimethylpropane Product->Byproduct Over-benzylation

Caption: Reaction pathway for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental_Workflow start Start setup Combine Diol, Base, Catalyst, & Solvent start->setup addition Add Benzyl Bromide at 0 °C setup->addition react Stir at Room Temp for 16h addition->react quench Quench with Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting_Tree start Low Yield Observed tlc Analyze Crude by TLC: What do you see? start->tlc start_material Mainly Unreacted Starting Material tlc->start_material High Rf Spot Absent byproduct Significant Byproduct Spot (Dibenzylated) tlc->byproduct Low Rf Spot Present complex_mix Multiple Unidentified Spots tlc->complex_mix Smearing/Many Spots sol_start Increase Reaction Time/Temp OR Use Stronger Base (NaH) start_material->sol_start sol_byproduct Check Stoichiometry (Use 1:1 Reactant Ratio) Add Benzyl Bromide Slowly byproduct->sol_byproduct sol_complex Optimize Temp/Time Re-evaluate Solvent Choice complex_mix->sol_complex

Caption: A decision tree for troubleshooting common low-yield issues.

References

Technical Support Center: Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to the corresponding aldehyde, 3-(Benzyloxy)-2,2-dimethylpropanal. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges with over-oxidation and other side reactions during this synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive Reagent: The oxidizing agent (e.g., DMP, Swern reagents) may have degraded due to improper storage or handling. 2. Insufficient Reagent: An inadequate molar equivalent of the oxidant was used. 3. Low Reaction Temperature: For some oxidations like the Swern protocol, maintaining a very low temperature is critical for the initial activation steps.1. Use Fresh Reagent: Ensure the Dess-Martin periodinane (DMP) is a free-flowing white powder. For Swern oxidations, use freshly distilled DMSO and oxalyl chloride. 2. Increase Reagent Stoichiometry: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). 3. Monitor Temperature Carefully: For Swern oxidations, maintain the temperature at or below -78 °C during the addition of reagents.
Over-oxidation to Carboxylic Acid 1. Presence of Water: Trace amounts of water can lead to the formation of the aldehyde hydrate, which is susceptible to further oxidation.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-oxidation, especially with more reactive oxidants. 3. Excess Oxidant: A large excess of the oxidizing agent can drive the reaction towards the carboxylic acid.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor Reaction Progress: Track the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed. 3. Use Stoichiometric Amounts: Use a precise amount of the oxidizing agent (typically 1.1-1.5 equivalents).
Formation of Side Products 1. Cleavage of Benzyl Ether: Some strong oxidizing conditions or acidic/basic workups can lead to the debenzylation of the protecting group.[2][3] 2. Pummerer Rearrangement (Swern): At higher temperatures, the intermediate in a Swern oxidation can undergo a Pummerer rearrangement, leading to byproducts.[4]1. Choose Mild Conditions: Employ mild and neutral oxidation methods like DMP oxidation.[5][6] For workups, use buffered solutions to avoid strongly acidic or basic conditions. 2. Strict Temperature Control: For Swern oxidations, it is crucial to maintain the reaction temperature below -60 °C to suppress side reactions.[4]
Difficult Purification 1. Byproducts from Oxidant: The reduced form of the oxidizing agent (e.g., iodo-compound from DMP, dimethyl sulfide from Swern) can complicate purification. 2. Similar Polarity of Product and Starting Material: The aldehyde product may have a similar polarity to the starting alcohol, making chromatographic separation challenging.1. Specific Workup Procedures: For DMP oxidations, quench with a solution of sodium thiosulfate to remove iodine-containing byproducts. For Swern oxidations, a careful aqueous workup can remove most of the water-soluble byproducts. Rinsing glassware with bleach can eliminate the odor of dimethyl sulfide.[7] 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. Consider alternative purification methods like distillation if the product is volatile.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is recommended for a sterically hindered primary alcohol like 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to minimize over-oxidation?

A1: For sterically hindered primary alcohols, mild oxidation methods are highly recommended to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are excellent choices.[8][9]

  • Dess-Martin Periodinane (DMP) Oxidation: This method is performed under neutral and mild conditions, often at room temperature, and is known for its high selectivity for primary alcohols to aldehydes.[5][6][10] It also has a high tolerance for various functional groups.

  • Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (typically -78 °C). It is also very mild and highly selective for producing aldehydes without further oxidation.[7][9]

Q2: Can the benzyloxy protecting group be cleaved under the oxidation conditions?

A2: While the benzyl ether is generally stable under many mild oxidation conditions, some reagents or harsh workup conditions can lead to its cleavage.[2] Strong oxidizing agents or conditions that generate acidic or basic byproducts are more likely to cause debenzylation.[3] Methods like DMP and Swern oxidation are generally compatible with benzyl ethers.[2]

Q3: How can I monitor the progress of the reaction to avoid over-oxidation?

A3: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction's progress. It is crucial to quench the reaction as soon as the starting material is consumed to minimize the risk of over-oxidation.

Q4: What are the key differences in reaction conditions between DMP, Swern, and TEMPO-based oxidations?

A4: The reaction conditions for these three common oxidation methods vary significantly. A summary is provided in the table below.

Oxidation Method Key Reagents Typical Temperature Typical Reaction Time Key Considerations
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temperature0.5 - 4 hoursThe reagent can be sensitive to moisture. A basic workup is often used.[5]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C1 - 3 hoursRequires cryogenic temperatures and an inert atmosphere. Produces volatile and odorous byproducts.[4]
TEMPO-catalyzed Oxidation TEMPO (catalyst), Stoichiometric Oxidant (e.g., NaOCl)0 °C to Room Temperature1 - 6 hoursThe choice of stoichiometric oxidant and reaction conditions can influence selectivity.

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using DMP.

  • Preparation: To a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add Dess-Martin periodinane (1.1-1.5 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 0.5 to 2 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Swern Oxidation

This protocol outlines a general procedure for the Swern oxidation of a primary alcohol.

  • Activation of DMSO: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C. To this solution, add a solution of anhydrous DMSO (2.5 equiv) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 equiv) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining the temperature below -70 °C. Stir for 30-45 minutes.

  • Addition of Base: Add triethylamine (5.0 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature over 45 minutes.

  • Workup: Quench the reaction with water.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Desired Product cluster_overoxidation Over-oxidation Product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol 3-(Benzyloxy)-2,2-dimethylpropan-1-ol 3-(Benzyloxy)-2,2-dimethylpropanal 3-(Benzyloxy)-2,2-dimethylpropanal 3-(Benzyloxy)-2,2-dimethylpropan-1-ol->3-(Benzyloxy)-2,2-dimethylpropanal Mild Oxidation (DMP, Swern, TEMPO) 3-(Benzyloxy)-2,2-dimethylpropanoic_acid 3-(Benzyloxy)-2,2-dimethylpropanoic acid 3-(Benzyloxy)-2,2-dimethylpropanal->3-(Benzyloxy)-2,2-dimethylpropanoic_acid Further Oxidation (e.g., presence of H2O)

Caption: Oxidation pathway of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Oxidation Reaction check_conversion Check Conversion by TLC start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent activity - Increase reagent equivalents - Verify temperature incomplete->troubleshoot_incomplete workup Proceed to Workup complete->workup troubleshoot_incomplete->start check_purity Analyze Crude Product (TLC, NMR) workup->check_purity pure Pure Product check_purity->pure Yes impure Impure Product check_purity->impure No end End pure->end troubleshoot_impure Troubleshoot: - Identify side products - Optimize workup - Adjust purification method impure->troubleshoot_impure troubleshoot_impure->workup

Caption: A workflow for troubleshooting oxidation reactions.

Comparison of Oxidation Methods

Oxidation_Comparison Title Comparison of Mild Oxidation Methods DMP Dess-Martin Periodinane (DMP) Pros: - Mild, neutral conditions - Room temperature reaction - High selectivity - Good functional group tolerance Cons: - Reagent can be expensive - Potential for explosive byproducts if impure Swern Swern Oxidation Pros: - Very mild and selective - High yields - Inexpensive reagents Cons: - Requires cryogenic temperatures (-78 °C) - Produces foul-smelling byproducts - Requires anhydrous conditions TEMPO TEMPO-catalyzed Oxidation Pros: - Catalytic amount of TEMPO - Can use inexpensive stoichiometric oxidants - 'Green' chemistry approach Cons: - Selectivity can depend on the co-oxidant - Potential for side reactions with certain co-oxidants

Caption: Comparison of common mild oxidation methods.

References

Troubleshooting low conversion in reactions with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. The unique sterically hindered neopentyl structure of this primary alcohol often presents challenges in achieving high yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low yield in esterification reactions.

Question: I am attempting to esterify 3-(Benzyloxy)-2,2-dimethylpropan-1-ol with a carboxylic acid using standard Fischer esterification conditions (acid catalyst, heat) but am observing very low conversion. Why is this happening and what can I do to improve the yield?

Answer:

The low conversion you are experiencing is likely due to the significant steric hindrance around the primary hydroxyl group of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. The bulky 2,2-dimethyl groups (a neopentyl structure) impede the approach of the carboxylic acid to the alcohol, slowing down the rate of this reversible reaction. High temperatures can also lead to side reactions.

Troubleshooting Suggestions:

  • Employ milder, more effective coupling agents: The Steglich esterification is a highly effective method for sterically hindered alcohols.[1][2][3] This reaction uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the acyl transfer.[1][2][3]

  • Activate the carboxylic acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride or anhydride, can increase the reaction rate with the hindered alcohol.

  • Use a different esterification method: The Mitsunobu reaction provides a powerful alternative for converting primary and secondary alcohols to esters, particularly when steric hindrance is an issue.[4][5] This reaction proceeds with clean inversion of stereochemistry if a chiral center is present.[4][5]

Issue 2: Poor conversion in Williamson ether synthesis.

Question: I am trying to synthesize an ether from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol via the Williamson ether synthesis by first forming the alkoxide and then reacting it with an alkyl halide. The yield of my desired ether is very low. What is the problem?

Answer:

The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[6][7][8][9] While you are forming the alkoxide from the primary alcohol, the subsequent reaction with an alkyl halide can be slow if the alkyl halide is sterically hindered (secondary or tertiary).[8][9] Tertiary alkyl halides will primarily lead to elimination (E2) products.[8]

Troubleshooting Suggestions:

  • Ensure the use of a primary alkyl halide: For the best results in a Williamson ether synthesis, always use a methyl or primary alkyl halide as the electrophile.[9]

  • Optimize reaction conditions: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol to the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are common choices.[7][8]

  • Consider alternative etherification strategies: If the desired ether cannot be formed efficiently due to the structure of the required alkyl halide, you may need to explore other etherification methods.

Issue 3: Difficulty in activating the hydroxyl group with sulfonyl chlorides.

Question: I am attempting to convert the hydroxyl group of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to a better leaving group using methanesulfonyl chloride (MsCl), but the reaction is sluggish and gives a low yield of the desired mesylate. Why is this reaction difficult?

Answer:

Similar to esterification, the reaction of the sterically hindered hydroxyl group with sulfonyl chlorides can be slow. The bulky neopentyl group obstructs the approach of the sulfonyl chloride. In some cases, complex reaction mixtures can be obtained. For instance, the reaction of a similar hindered hydroxymethyl compound with MsCl in the presence of a base led to a mixture of products with only a moderate yield of the desired rearranged product.

Troubleshooting Suggestions:

  • Use a more reactive sulfonylating agent: If methanesulfonyl chloride is not effective, consider using the more reactive p-toluenesulfonyl chloride (TsCl) or trifluoromethanesulfonyl anhydride (Tf(_2)O).

  • Optimize the base and reaction conditions: A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. Running the reaction at low temperatures can help to minimize side reactions. A study on a similar complex alcohol showed that using triethylamine as a base still resulted in a complex mixture.

Issue 4: Low conversion during the deprotection of the benzyl ether.

Question: I am trying to remove the benzyl protecting group from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol via catalytic hydrogenation, but the reaction is incomplete. What could be the reason?

Answer:

While catalytic hydrogenation (e.g., H(_2), Pd/C) is a standard method for benzyl ether deprotection, sterically hindered benzyl ethers can be resistant to this method. The catalyst surface may have difficulty accessing the benzylic position due to the bulky neopentyl group.

Troubleshooting Suggestions:

  • Increase catalyst loading and/or hydrogen pressure: This can sometimes help to drive the reaction to completion.

  • Use alternative deprotection methods: For sterically hindered benzyl ethers, other deprotection methods may be more effective. One such method involves the use of boron trichloride (BCl(_3)) at low temperatures, often with a cation scavenger like pentamethylbenzene to prevent side reactions.[4][10]

Experimental Protocols

Protocol 1: Steglich Esterification of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol is a general guideline for the esterification of a sterically hindered alcohol.[1][2][3]

Materials:

  • 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Carboxylic acid (e.g., acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.0 eq) and the carboxylic acid (1.2 eq).

  • Dissolve the reactants in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Alcohols

Reaction TypeReagentsTypical ConditionsAdvantagesPotential Issues with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Fischer Esterification Carboxylic acid, cat. H(_2)SO(_4) or HClReflux in excess alcohol or with Dean-Stark trapSimple, inexpensive reagentsVery low conversion due to steric hindrance; potential for side reactions at high temperatures.
Steglich Esterification Carboxylic acid, DCC, cat. DMAPDCM, 0 °C to room temperatureMild conditions, effective for sterically hindered alcohols.[2][3]Formation of DCU byproduct which needs to be removed by filtration.
Mitsunobu Reaction Carboxylic acid, PPh(_3), DIAD or DEADAnhydrous THF, 0 °C to room temperatureMild conditions, inversion of stereochemistry.[4][5]Stoichiometric amounts of phosphine oxide and hydrazine byproducts need to be removed.[11]

Visualizations

Troubleshooting_Esterification cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions Low_Conversion Low Conversion in Esterification Steric_Hindrance Steric Hindrance of Neopentyl Group Low_Conversion->Steric_Hindrance is caused by Steglich Steglich Esterification (DCC, DMAP) Steric_Hindrance->Steglich can be overcome by Acid_Chloride Use Acid Chloride/Anhydride Steric_Hindrance->Acid_Chloride can be overcome by Mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) Steric_Hindrance->Mitsunobu can be overcome by

Caption: Troubleshooting logic for low conversion in esterification.

Williamson_Ether_Synthesis_Workflow cluster_decision Alkyl Halide Choice Start Start: 3-(Benzyloxy)-2,2- dimethylpropan-1-ol Deprotonation Deprotonation with Strong Base (e.g., NaH) Start->Deprotonation Alkoxide Formation of Sterically Hindered Alkoxide Deprotonation->Alkoxide SN2_Reaction SN2 Reaction with Alkyl Halide Alkoxide->SN2_Reaction Product_Analysis Product Analysis SN2_Reaction->Product_Analysis Primary_Halide Primary Alkyl Halide Hindered_Halide Secondary/Tertiary Alkyl Halide Success Desired Ether (High Yield) Product_Analysis->Success If Primary Halide Used Failure Low Conversion / Elimination Product_Analysis->Failure If Hindered Halide Used

Caption: Workflow for Williamson ether synthesis.

References

Technical Support Center: Scalable Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals.

Experimental Workflow

The primary scalable route for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is the Williamson ether synthesis, starting from 2,2-dimethylpropane-1,3-diol.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product diol 2,2-dimethylpropane-1,3-diol reaction_step Williamson Ether Synthesis diol->reaction_step benzyl_halide Benzyl Bromide/Chloride benzyl_halide->reaction_step base Base (e.g., KOH, NaH) base->reaction_step solvent Solvent (e.g., Toluene, DMF) solvent->reaction_step ptc Phase Transfer Catalyst (optional, e.g., n-Bu4NI) ptc->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Silica Gel Column Chromatography concentration->purification product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol purification->product

Caption: Experimental workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Quantitative Data Summary

The following table summarizes quantitative data from various scalable synthesis methods for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Parameter Method 1 Method 2 Method 3
Starting Material 2,2-dimethylpropane-1,3-diol2,2-dimethylpropane-1,3-diol2,2-dimethylpropane-1,3-diol
Benzylation Agent Benzyl bromideBenzyl bromideBenzyl chloride
Base 50% aq. KOHNaH (60% in mineral oil)Solid KOH
Solvent TolueneDMF1,3-Propanediol (as solvent)
Catalyst n-Bu4NI (Phase Transfer Catalyst)NoneNone
Temperature (°C) 0 to Room Temperature090-130
Reaction Time (h) 16Not Specified2
Yield (%) 779477
Purification Silica gel column chromatographySilica gel column chromatographyDistillation
Reference

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete deprotonation of 2,2-dimethylpropane-1,3-diol.

    • Solution:

      • Ensure anhydrous (dry) conditions by using properly dried glassware and solvents. Moisture can consume the base.

      • Use a sufficiently strong base. For less reactive systems, sodium hydride (NaH) is more effective than potassium hydroxide (KOH).

      • Optimize the stoichiometry of the base. A slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.

  • Possible Cause: Poor reactivity of the benzyl halide.

    • Solution:

      • Use fresh, high-purity benzyl bromide or benzyl chloride. These reagents can degrade over time.

      • Benzyl bromide is generally more reactive than benzyl chloride and may lead to higher yields.

  • Possible Cause: Low reaction temperature.

    • Solution:

      • Gently heating the reaction mixture can increase the rate of an S(_N)2 reaction. However, be mindful that higher temperatures can also promote side reactions.

Problem 2: Formation of Significant Byproducts

  • Possible Cause: Formation of the dibenzylated ether (1,3-bis(benzyloxy)-2,2-dimethylpropane).

    • Solution:

      • Carefully control the stoichiometry of the benzyl halide. Using a 1:1 molar ratio or a slight excess of the diol can favor the mono-benzylated product.

      • Slow, dropwise addition of the benzyl halide to the reaction mixture can also help to minimize the formation of the dibenzylated byproduct.

  • Possible Cause: Formation of dibenzyl ether.

    • Solution: This can occur if the benzyl halide reacts with benzyl alcohol, which may be present as an impurity or formed from hydrolysis. Ensure all reagents and solvents are anhydrous.

  • Possible Cause: Unreacted starting material (2,2-dimethylpropane-1,3-diol).

    • Solution: This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield."

Problem 3: Difficult Product Isolation and Purification

  • Possible Cause: The product is an oil and difficult to crystallize.

    • Solution:

      • A thorough work-up is crucial. Wash the organic phase with a dilute acid to neutralize any remaining base, followed by a water wash to remove salts.

      • Silica gel column chromatography is the most effective method for purifying the oily product from unreacted diol and the dibenzylated ether.

  • Possible Cause: Emulsion formation during extraction.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

      • Allow the mixture to stand for a longer period to allow for better phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase transfer catalyst (e.g., n-Bu4NI) in this synthesis?

A1: A phase transfer catalyst is used when the reaction involves two immiscible phases, such as an aqueous solution of a base (like KOH) and an organic solvent (like toluene) containing the diol and benzyl halide. The catalyst helps to transport the hydroxide ions from the aqueous phase to the organic phase to deprotonate the diol, thereby facilitating the reaction.

Q2: Can I use a different base for this reaction?

A2: Yes, various bases can be used. Sodium hydride (NaH) is a strong, non-nucleophilic base that is very effective for deprotonating alcohols and is often used in anhydrous solvents like DMF or THF. Potassium hydroxide (KOH) is a less expensive option and can be used effectively, especially with a phase transfer catalyst.

Q3: My final product has a yellow tint. What is the cause and how can I remove it?

A3: A yellow color can indicate the presence of impurities, possibly from the degradation of the benzyl halide or the formation of colored byproducts. Purification by silica gel column chromatography is typically effective in removing these colored impurities, yielding a colorless to light yellow oil.

Q4: Is it necessary to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially when using strong and moisture-sensitive bases like sodium hydride. It helps to prevent the reaction of the base with atmospheric moisture and oxygen.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium hydride and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium hydride reacts violently with water, so it must be handled under anhydrous conditions.

  • Always quench the reaction carefully, especially when unreacted strong bases may be present.

Experimental Protocols

Method 1: Phase Transfer Catalysis

  • To a solution of 2,2-dimethylpropane-1,3-diol and n-Bu4NI in toluene, add a 50% aqueous solution of KOH.

  • Cool the mixture to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Using Sodium Hydride in DMF

  • Dissolve 2,2-dimethylpropane-1,3-diol in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify by silica gel column chromatography.

Stability of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(benzyloxy)-2,2-dimethylpropan-1-ol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Complete cleavage of the benzyl ether Use of strong, non-nucleophilic acids (e.g., TFA, HClO₄) can lead to unwanted deprotection.- If cleavage is undesirable, consider using milder acidic conditions or an alternative protecting group. - For intentional cleavage, strong acids are effective, but reaction time and temperature should be carefully monitored to avoid side reactions.
Incomplete reaction or slow cleavage - Insufficient acid strength or concentration. - Steric hindrance around the ether linkage. - Low reaction temperature.- Increase the acid concentration or switch to a stronger acid. - Elevate the reaction temperature, monitoring for potential side product formation. - Consider using a Lewis acid catalyst to facilitate cleavage under milder conditions.
Formation of side products - The neopentyl structure of the alcohol may be prone to rearrangement under strongly acidic conditions, forming an alkene. - The benzyl carbocation intermediate can react with other nucleophiles present in the reaction mixture.- Use a less aggressive acidic reagent. - Add a scavenger, such as triethylsilane, to trap the benzyl carbocation and prevent side reactions. - Lower the reaction temperature to improve selectivity.
Difficulty in isolating the desired product - The product alcohol may be volatile or water-soluble, leading to losses during workup and purification. - Emulsion formation during aqueous workup.- Use a gentle extraction solvent and minimize the volume of aqueous washes. - Consider using a continuous extraction method for highly water-soluble products. - Brine washes can help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: Under what acidic conditions is 3-(benzyloxy)-2,2-dimethylpropan-1-ol generally considered stable?

A1: 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, as a benzyl ether, is generally stable under mildly acidic conditions (pH 4-6).[1] However, its stability decreases significantly with increasing acid strength and temperature.

Q2: What is the mechanism of acidic cleavage for 3-(benzyloxy)-2,2-dimethylpropan-1-ol?

A2: The acidic cleavage of benzyl ethers can proceed through either an SN1 or SN2 mechanism.[2] Given the primary nature of the alcohol and the stability of the resulting benzyl carbocation, the cleavage of 3-(benzyloxy)-2,2-dimethylpropan-1-ol likely proceeds via an SN1-like mechanism, especially with strong, non-nucleophilic acids.[3] The ether oxygen is first protonated, followed by the departure of the stable benzyl carbocation, which is then trapped by a nucleophile.

Q3: Are there alternative, non-acidic methods to cleave the benzyl ether in 3-(benzyloxy)-2,2-dimethylpropan-1-ol?

A3: Yes, several non-acidic methods can be used for benzyl ether deprotection. The most common method is catalytic hydrogenation, typically using palladium on carbon (Pd/C) with a hydrogen source.[4][5] This method is generally mild and efficient. Other methods include the use of Lewis acids, which can sometimes offer different selectivity, and oxidative cleavage.[6][7]

Q4: How can I monitor the progress of an acid-catalyzed cleavage reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s).

Q5: What are some common strong acids used for benzyl ether cleavage?

A5: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), hydrobromic acid (HBr), and sulfuric acid (H₂SO₄) are commonly used for cleaving benzyl ethers.[4][8] The choice of acid will depend on the specific substrate and the desired reaction conditions.

Experimental Protocols

General Protocol for Acidic Cleavage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

  • Dissolution: Dissolve 3-(benzyloxy)-2,2-dimethylpropan-1-ol in a suitable organic solvent (e.g., dichloromethane, dioxane).

  • Acid Addition: Cool the solution in an ice bath and slowly add the desired strong acid (e.g., 2-4 equivalents of HBr in acetic acid).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Acidic_Cleavage_Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage (SN1-like) cluster_step3 Step 3: Nucleophilic Attack A 3-(Benzyloxy)-2,2-dimethylpropan-1-ol B Protonated Ether A->B Fast C Benzyl Carbocation B->C Slow (Rate-determining) D 2,2-Dimethylpropane-1,3-diol B->D H_plus H+ E Benzyl Product (e.g., Benzyl bromide) C->E Nu Nu-

Caption: Proposed SN1-like mechanism for the acidic cleavage of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental_Workflow Start Dissolve Substrate in Solvent Add_Acid Add Strong Acid Start->Add_Acid Monitor Monitor Reaction (TLC/LC-MS) Add_Acid->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: A typical experimental workflow for the acid-catalyzed deprotection of a benzyl ether.

References

Compatibility of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS: 66582-32-9).

Chemical and Physical Properties

Below is a summary of the key physical and chemical properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

PropertyValue
CAS Number 66582-32-9
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Colorless to light yellow liquid
Storage 2-8°C, under an inert atmosphere
Purity Typically >95%

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and their expected reactivity?

A1: This molecule contains two key functional groups: a primary alcohol (-CH₂OH) and a benzyl ether (-O-CH₂-Ph). The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification and etherification. The benzyl ether is a robust protecting group for the primary alcohol at the 3-position and is generally stable to a wide range of reagents, but it can be cleaved under specific reductive or oxidative conditions.

Q2: How can the benzyl ether in 3-(Benzyloxy)-2,2-dimethylpropan-1-ol be removed?

A2: The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. This is typically achieved using palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene). This method is mild and selective.[1] Strong acids can also cleave benzyl ethers, but this is less common and may not be suitable for substrates with other acid-sensitive functional groups.[1] Additionally, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation or ozone has been reported for benzyl ethers.[1][2]

Q3: Is 3-(Benzyloxy)-2,2-dimethylpropan-1-ol compatible with basic conditions?

A3: Yes, the benzyl ether and the primary alcohol are generally stable under basic conditions. Reagents such as sodium hydride (NaH), potassium hydroxide (KOH), and carbonates are well-tolerated.[1] This stability allows for reactions to be carried out at the primary alcohol, such as deprotonation followed by etherification.

Q4: Can I perform a Grignard reaction in the presence of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol?

A4: No, Grignard reagents are strong bases and will react with the acidic proton of the primary alcohol. This acid-base reaction will consume the Grignard reagent and deprotonate the alcohol, preventing the desired nucleophilic addition to another electrophile. Therefore, it is necessary to protect the primary alcohol group before introducing a Grignard reagent.

Troubleshooting Guides

Oxidation of the Primary Alcohol

Problem: Low yield or incomplete conversion when oxidizing the primary alcohol to the aldehyde.

  • Possible Cause 1: The oxidizing agent is too strong, leading to over-oxidation to the carboxylic acid.

  • Solution 1: Use a milder oxidizing agent that is selective for the formation of aldehydes from primary alcohols, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or employ Swern or Dess-Martin periodinane oxidation conditions.

  • Possible Cause 2: Incomplete reaction due to insufficient reagent or suboptimal reaction conditions.

  • Solution 2: Ensure that the correct stoichiometry of the oxidizing agent is used. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, a fresh portion of the oxidizing agent can be added. Ensure that the reaction is carried out at the recommended temperature and for a sufficient duration.

Problem: Formation of an unexpected benzoic acid byproduct.

  • Possible Cause: Some strong oxidizing agents can cleave the benzyl ether, especially under harsh conditions, leading to the formation of benzoic acid.

  • Solution: Choose an oxidizing agent that is known to be compatible with benzyl ethers. For instance, Swern oxidation is generally a good choice as it is performed under mild, neutral conditions.

Deprotection of the Benzyl Ether

Problem: Incomplete removal of the benzyl ether during catalytic hydrogenolysis.

  • Possible Cause 1: The catalyst is not active enough or has been poisoned.

  • Solution 1: Use a fresh batch of palladium on carbon (Pd/C). Ensure that the reaction solvent is of high purity and free from potential catalyst poisons (e.g., sulfur-containing compounds). In some cases, adding a small amount of acid (e.g., acetic acid) can help to activate the catalyst.

  • Possible Cause 2: Insufficient hydrogen pressure or inefficient hydrogen transfer.

  • Solution 2: If using H₂ gas, ensure that the system is properly sealed and that the gas is delivered at the appropriate pressure. For transfer hydrogenation, ensure that the hydrogen donor is used in a sufficient excess.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the synthesis of the title compound from 2,2-dimethylpropane-1,3-diol.

Reaction Scheme:

G start 2,2-dimethylpropane-1,3-diol product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol start->product Williamson Ether Synthesis reagents Benzyl bromide (BnBr) NaH DMF

Caption: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Procedure:

  • Dissolve 2,2-dimethylpropane-1,3-diol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0°C for 45 minutes.

  • Add benzyl bromide (BnBr, 0.97 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Protocol 2: Oxidation to 3-(Benzyloxy)-2,2-dimethylpropanal

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using a Swern oxidation.

Reaction Scheme:

G start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol product 3-(Benzyloxy)-2,2-dimethylpropanal start->product Swern Oxidation reagents 1. Oxalyl chloride, DMSO, CH₂Cl₂ 2. Triethylamine

Caption: Oxidation to 3-(Benzyloxy)-2,2-dimethylpropanal.

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78°C, add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in CH₂Cl₂ dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1 equivalent) in CH₂Cl₂ dropwise.

  • Stir for 1 hour at -78°C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(Benzyloxy)-2,2-dimethylpropanal.

Protocol 3: Deprotection to 2,2-Dimethylpropane-1,3-diol

This protocol describes the cleavage of the benzyl ether via catalytic hydrogenolysis.

Reaction Scheme:

G start 3-(Benzyloxy)-2,2-dimethylpropan-1-ol product 2,2-Dimethylpropane-1,3-diol start->product Catalytic Hydrogenolysis reagents H₂ (g) Pd/C Methanol

Caption: Deprotection of the benzyl ether.

Procedure:

  • Dissolve 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1 equivalent) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂) (typically 1 atm, balloon pressure).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2,2-dimethylpropane-1,3-diol.

References

Validation & Comparative

Comparative 1H NMR Analysis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its methoxy and tert-butoxy analogs. The structural similarities and differences between these compounds are clearly reflected in their respective ¹H NMR spectra, offering valuable insights for researchers in organic synthesis and drug development.

Executive Summary

The ¹H NMR spectrum of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is characterized by a distinct set of signals corresponding to its unique structural features, including the benzylic protons and the aromatic ring. Comparison with 3-(methoxy)-2,2-dimethylpropan-1-ol and 3-(tert-butoxy)-2,2-dimethylpropan-1-ol reveals predictable shifts in the chemical environment of the protons adjacent to the ether linkage, directly correlating with the electronic and steric nature of the benzyl, methyl, and tert-butyl groups. This guide presents the experimental data in a clear tabular format, outlines the experimental protocol for data acquisition, and provides a visual representation of the proton environments.

¹H NMR Data Comparison

The ¹H NMR spectral data for 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its methoxy and tert-butoxy analogs are summarized in the table below. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
3-(Benzyloxy)-2,2-dimethylpropan-1-ol Ar-H7.37-7.25m5H-
-CH₂-Ph4.47s2H-
-CH₂-O-3.18s2H-
-CH₂-OH3.18d2H6.4
-C(CH₃)₂0.82s6H-
3-(Methoxy)-2,2-dimethylpropan-1-ol -OCH₃3.35s3H-
-CH₂-O-3.15s2H-
-CH₂-OH3.40s2H-
-C(CH₃)₂0.90s6H-
3-(tert-Butoxy)-2,2-dimethylpropan-1-ol -C(CH₃)₃1.19s9H-
-CH₂-O-3.12s2H-
-CH₂-OH3.38s2H-
-C(CH₃)₂0.89s6H-

Spectral Interpretation and Comparison

3-(Benzyloxy)-2,2-dimethylpropan-1-ol: The spectrum displays a multiplet in the aromatic region (7.37-7.25 ppm) corresponding to the five protons of the phenyl group. A sharp singlet at 4.47 ppm is characteristic of the benzylic methylene protons (-CH₂-Ph). The two methylene groups attached to the oxygen atoms (-CH₂-O- and -CH₂-OH) appear as a doublet at 3.18 ppm, with a coupling constant of 6.4 Hz, indicating coupling with the hydroxyl proton. The six equivalent protons of the gem-dimethyl group give rise to a singlet at 0.82 ppm.

3-(Methoxy)-2,2-dimethylpropan-1-ol: The replacement of the benzyl group with a methyl group results in the appearance of a sharp singlet at 3.35 ppm for the methoxy protons (-OCH₃). The methylene protons adjacent to the ether oxygen (-CH₂-O-) appear as a singlet at 3.15 ppm. The methylene protons of the primary alcohol (-CH₂-OH) are observed as a singlet at 3.40 ppm. The gem-dimethyl protons resonate as a singlet at 0.90 ppm.

3-(tert-Butoxy)-2,2-dimethylpropan-1-ol: The bulky tert-butyl group gives a characteristic sharp singlet at 1.19 ppm, integrating to nine protons. The methylene protons of the ether linkage (-CH₂-O-) are found at 3.12 ppm as a singlet, and the primary alcohol methylene protons (-CH₂-OH) appear at 3.38 ppm, also as a singlet. The gem-dimethyl protons are observed at 0.89 ppm.

The key differentiating feature is the signal corresponding to the ether substituent. The benzylic protons of the target compound are significantly downfield due to the anisotropic effect of the aromatic ring. The methoxy and tert-butoxy protons appear in the aliphatic region, with the tert-butyl signal being the most upfield due to the shielding effect of the three methyl groups.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The following acquisition parameters were used:

  • Pulse Program: A standard single-pulse sequence was used.

  • Number of Scans: 16-32 scans were typically co-added to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds was employed between scans.

  • Spectral Width: The spectral width was set to approximately 16 ppm to cover the entire range of proton chemical shifts.

  • Temperature: All spectra were acquired at room temperature (298 K).

Data processing involved Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in 3-(benzyloxy)-2,2-dimethylpropan-1-ol, which give rise to the observed ¹H NMR signals.

Caption: Proton environments in 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

A Comparative Guide to the 13C NMR Characterization of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. Due to the absence of readily available experimental data for this specific compound, this guide leverages predicted 13C NMR data and compares it with the experimental data of structurally related compounds. This approach allows for a detailed analysis of the influence of the benzyl ether moiety on the chemical shifts of the neopentyl glycol backbone.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its synthetic precursor, 3-hydroxy-2,2-dimethylpropanal, alongside the experimental data for neopentyl glycol and a predicted spectrum for neopentyl glycol monomethyl ether. This comparison highlights the chemical shift variations arising from the substitution on the neopentyl scaffold.

Carbon Atom3-(Benzyloxy)-2,2-dimethylpropan-1-ol (Predicted, ppm)3-Hydroxy-2,2-dimethylpropanal (Predicted, ppm)Neopentyl Glycol (Experimental, ppm)1-Methoxy-2,2-dimethylpropane (Predicted, ppm)
C1 (-CH2OH)69.970.0 (CH2OH)71.670.9 (CH2OH)
C2 (-C(CH3)2-)36.548.036.236.4
C3 (-CH2O-Bn)79.8205.0 (CHO)71.682.2 (CH2OCH3)
C4 (-CH3)21.820.022.122.0
C5 (Bn-CH2)73.5---
C6 (Bn-Cipso)138.5---
C7 (Bn-Cortho)128.3---
C8 (Bn-Cmeta)127.6---
C9 (Bn-Cpara)127.4---
C10 (-OCH3)---59.3

Interpretation of Spectroscopic Data

The predicted 13C NMR spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol reveals distinct signals for each carbon environment. The introduction of the benzyloxy group significantly influences the chemical shift of the C3 carbon, shifting it downfield to approximately 79.8 ppm compared to the C1 hydroxylated carbon at 69.9 ppm. This is a characteristic effect of ether linkages. The quaternary carbon (C2) and the methyl carbons (C4) show chemical shifts consistent with a neopentyl structure. The aromatic carbons of the benzyl group exhibit signals in the expected aromatic region (127-139 ppm).

In comparison, the precursor, 3-hydroxy-2,2-dimethylpropanal, displays a highly deshielded aldehyde carbon (C3) at approximately 205.0 ppm. The conversion of the aldehyde to a primary alcohol and the formation of the benzyl ether in the final product lead to the disappearance of this downfield signal and the appearance of new signals corresponding to the benzylic ether group.

The experimental data for neopentyl glycol shows equivalent chemical shifts for the two primary alcohol carbons (C1 and C3) at 71.6 ppm, reflecting the molecule's symmetry. The predicted data for 1-methoxy-2,2-dimethylpropane serves as a useful comparison, illustrating the effect of a smaller alkyl ether. The C3 carbon in this case is predicted at 82.2 ppm, and the methoxy carbon appears at 59.3 ppm.

Experimental Protocols

While experimental data for the title compound is not available, a general protocol for acquiring a 13C NMR spectrum of a small organic molecule like 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is as follows:

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a spectrometer with a field strength of 75 to 150 MHz for 13C nuclei.

  • Standard parameters for a proton-decoupled 13C NMR experiment include a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

3. Data Acquisition:

  • A sufficient number of scans (typically several hundred to thousands) are acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of the 13C isotope is low (1.1%).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum to ensure accurate peak identification and integration.

Visualization of Structure and Comparative Logic

The following diagrams illustrate the chemical structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol with its predicted 13C NMR chemical shift assignments and the logical workflow of the comparative analysis presented in this guide.

structure_and_shifts 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: Predicted 13C NMR Assignments cluster_structure Chemical Structure C1 C1 (69.9 ppm) -CH2OH C2 C2 (36.5 ppm) -C(CH3)2- C1->C2 C3 C3 (79.8 ppm) -CH2O-Bn C2->C3 C4 C4 (21.8 ppm) -CH3 C2->C4 C5 C4' (21.8 ppm) -CH3 C2->C5 O1 -O- C_benzylic C5 (73.5 ppm) Bn-CH2 C_ipso C6 (138.5 ppm) C_benzylic->C_ipso C_ortho1 C7 (128.3 ppm) C_ipso->C_ortho1 C_meta1 C8 (127.6 ppm) C_ortho1->C_meta1 C_para C9 (127.4 ppm) C_meta1->C_para C_meta2 C8' (127.6 ppm) C_para->C_meta2 C_ortho2 C7' (128.3 ppm) C_meta2->C_ortho2 C_ortho2->C_ipso O1->C_benzylic

Caption: Predicted 13C NMR assignments for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

comparison_logic Comparative Analysis Workflow Target 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (Predicted Data) Analysis Comparative Analysis Target->Analysis Precursor 3-Hydroxy-2,2-dimethylpropanal (Predicted Data) Precursor->Analysis Analog1 Neopentyl Glycol (Experimental Data) Analog1->Analysis Analog2 1-Methoxy-2,2-dimethylpropane (Predicted Data) Analog2->Analysis

Caption: Workflow illustrating the comparative analysis of 13C NMR data.

Unraveling the Molecular Blueprint: A Comparative Mass Spectrometry Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, metabolite identification, and synthetic chemistry, the precise structural elucidation of novel molecules is a critical endeavor. Mass spectrometry (MS) is an indispensable tool in this process, providing detailed information about a compound's molecular weight and structural motifs through the analysis of its fragmentation patterns. This guide offers a comprehensive comparison of the predicted electron ionization (EI) mass spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol with the experimentally determined spectra of two structurally related compounds: neopentyl glycol and benzyl ethyl ether. This analysis will aid researchers, scientists, and drug development professionals in the identification and characterization of compounds containing the benzyloxy and neopentyl moieties.

Predicted and Experimental Fragmentation Analysis

Table 1: Comparison of Predicted and Experimental Mass Spectra

m/zPredicted Relative Abundance for 3-(Benzyloxy)-2,2-dimethylpropan-1-olExperimental Relative Abundance for Neopentyl GlycolExperimental Relative Abundance for Benzyl Ethyl Ether
194Low-Low
176Low--
108Moderate-Low
107Moderate-Low
91High-High
73ModerateHigh-
71ModerateModerate-
65Moderate-Moderate
57ModerateHigh-
43ModerateHigh-
31ModerateHigh-

Data for Neopentyl Glycol and Benzyl Ethyl Ether are derived from the NIST Mass Spectrometry Data Center.[1][2]

Predicted Fragmentation Pathway of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

The fragmentation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is anticipated to proceed through several key pathways, driven by the presence of the benzyl ether and primary alcohol functionalities. The molecular ion, with a predicted m/z of 194, is expected to be of low abundance. The most prominent fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation at m/z 91, which is expected to be the base peak. Another significant fragmentation route involves alpha-cleavage adjacent to the alcohol oxygen, resulting in the loss of a CH2OH radical and the formation of an ion at m/z 163. Subsequent fragmentations of the aliphatic chain are also predicted, mirroring some of the fragments observed in the spectrum of neopentyl glycol.

fragmentation_pathway M [C12H18O2]+• m/z 194 frag91 [C7H7]+ m/z 91 (Base Peak) M->frag91 - C5H11O2• frag108 [C7H8O]+• m/z 108 M->frag108 - C5H10 frag73 [C4H9O]+ m/z 73 M->frag73 - C8H11O• frag107 [C7H7O]+ m/z 107 frag108->frag107 - H• frag57 [C4H9]+ m/z 57 frag73->frag57 - O

Caption: Predicted EI fragmentation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Comparative Analysis with Alternative Compounds

Neopentyl Glycol: The mass spectrum of neopentyl glycol provides a reference for the fragmentation of the 2,2-dimethylpropan-1-ol portion of the target molecule. Key fragments in the neopentyl glycol spectrum include m/z 73, 57, and 43, which correspond to characteristic losses from the neopentyl structure.[1][3] The presence of a peak at m/z 73 in the predicted spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol suggests a similar fragmentation pathway for the aliphatic portion of the molecule.

Benzyl Ethyl Ether: The mass spectrum of benzyl ethyl ether is dominated by the benzyl cation at m/z 91, which is a hallmark of benzylic compounds.[4][5] This strongly supports the prediction that the base peak in the spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol will also be at m/z 91, arising from the facile cleavage of the bond between the benzylic carbon and the ether oxygen. Other significant fragments in the benzyl ethyl ether spectrum, such as those at m/z 77 (phenyl cation) and m/z 65 (cyclopentadienyl cation), are also expected to be present, albeit at lower abundances, in the spectrum of the target compound.[4][5]

Experimental Protocols

To acquire an experimental mass spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, a standard gas chromatography-mass spectrometry (GC-MS) protocol would be employed.

Sample Preparation:

A dilute solution of the compound (approximately 10-100 µg/mL) should be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), would be suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

This comprehensive guide provides a robust framework for the identification and characterization of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and related compounds using mass spectrometry. The predicted fragmentation patterns, supported by comparative analysis with known compounds, offer valuable insights for researchers in the pharmaceutical and chemical sciences.

References

Comparative Guide to the FTIR Spectroscopy of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(benzyloxy)-2,2-dimethylpropan-1-ol against structurally similar alternatives, namely neopentyl glycol and benzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds based on their infrared spectral data.

Introduction to FTIR Spectroscopy in Compound Characterization

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This guide focuses on the interpretation of the FTIR spectrum of 3-(benzyloxy)-2,2-dimethylpropan-1-ol and compares it with the spectra of neopentyl glycol and benzyl alcohol to highlight key structural differences and similarities.

Comparative Analysis of FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its comparators. The spectral data for neopentyl glycol and benzyl alcohol are based on experimental findings, while the data for 3-(benzyloxy)-2,2-dimethylpropan-1-ol are predicted based on its known functional groups.

Functional GroupWavenumber (cm⁻¹)3-(Benzyloxy)-2,2-dimethylpropan-1-olNeopentyl GlycolBenzyl Alcohol
O-H Stretch (Alcohol) 3600-3200 (broad)PresentPresent[1]Present[2]
C-H Stretch (Aromatic) 3100-3000PresentAbsentPresent
C-H Stretch (Aliphatic) 3000-2850PresentPresentPresent[2]
C=C Stretch (Aromatic) 1600-1450PresentAbsentPresent
C-O Stretch (Ether) 1150-1085PresentAbsentAbsent
C-O Stretch (Alcohol) 1050-1000PresentPresentPresent
O-H Bend (Alcohol) 1420-1330PresentPresentPresent
Aromatic Overtone Bands 2000-1650PresentAbsentPresent

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section outlines a detailed methodology for obtaining the FTIR spectrum of a liquid alcohol sample, such as 3-(benzyloxy)-2,2-dimethylpropan-1-ol, using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a high-quality FTIR spectrum of a liquid alcohol sample for functional group analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Liquid sample (e.g., 3-(benzyloxy)-2,2-dimethylpropan-1-ol)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

    • Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.[3][4] For viscous liquids, ensure complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Position the ATR press to ensure good contact between the sample and the crystal, if applicable for the instrument.[3]

    • Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]

    • Acquire the spectrum by co-adding multiple scans (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.[5]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and other necessary spectral adjustments as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement by wiping it with a lint-free wipe soaked in a suitable solvent like isopropanol.[3] Ensure the crystal is completely dry before the next measurement.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the FTIR spectra.

FTIR_Comparison_Workflow FTIR Spectral Comparison Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Conclusion A Acquire FTIR Spectrum of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol C Identify Characteristic Peaks (O-H, C-H, C=C, C-O) A->C B Acquire FTIR Spectra of Neopentyl Glycol & Benzyl Alcohol B->C D Compare Peak Positions and Intensities C->D E Tabulate Comparative Data D->E F Elucidate Structural Differences and Similarities E->F

Caption: Workflow for FTIR Spectral Comparison.

References

A Comparative Guide to Benzyl and Silyl Protecting Groups for 2,2-Dimethylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical aspect of modern organic synthesis, particularly in the multi-step preparation of complex molecules. For a seemingly simple substrate such as 2,2-dimethylpropane-1,3-diol (neopentyl glycol), the choice between different protecting groups can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of two of the most common classes of protecting groups for hydroxyl functionalities—benzyl ethers and silyl ethers—as applied to 2,2-dimethylpropane-1,3-diol. This comparison is supported by experimental data and detailed methodologies to aid in the judicious selection of the appropriate protecting group for a given synthetic challenge.

At a Glance: Benzyl vs. Silyl Ethers

FeatureBenzyl EthersSilyl Ethers (TBDMS)
Stability Generally stable to a wide range of acidic and basic conditions.Labile to acidic conditions and fluoride ion sources. Stability is tunable based on the steric bulk of the silicon substituents.
Protection Typically installed under basic conditions (e.g., Williamson ether synthesis with NaH and benzyl bromide).Commonly installed using a silyl chloride (e.g., TBDMSCl) and a base like imidazole in an aprotic solvent.
Deprotection Most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and high-yielding method.Cleaved under acidic conditions or, more commonly, with fluoride ion sources like tetrabutylammonium fluoride (TBAF).
Orthogonality Orthogonal to many other protecting groups, particularly those sensitive to acidic or fluoride conditions.Orthogonal to protecting groups that are labile to hydrogenolysis.

Quantitative Data Comparison

The following table summarizes quantitative data for the protection and deprotection of 2,2-dimethylpropane-1,3-diol with benzyl and tert-butyldimethylsilyl (TBDMS) groups.

ReactionProtecting GroupReagents and ConditionsProductYield (%)Reference
Mono-protection BenzylNaH, BnBr, THF, 0 °C to rt3-(Benzyloxy)-2,2-dimethylpropan-1-ol94[1]
Di-protection BenzylNaH, BnBr, THF, rt1,3-Bis(benzyloxy)-2,2-dimethylpropaneHigh (qualitative)General Procedure
Mono-protection TBDMSTBDMSCl, Imidazole, DMF, rt3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropan-1-olHigh (qualitative)General Procedure
Di-protection TBDMSTBDMSCl, Imidazole, DMF, rt1,3-Bis((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropaneHigh (qualitative)General Procedure
Mono-deprotection BenzylH₂, 10% Pd/C, EtOH, rt2,2-Dimethylpropane-1,3-diolHigh (qualitative)General Procedure
Di-deprotection BenzylH₂, 10% Pd/C, EtOH, rt2,2-Dimethylpropane-1,3-diolHigh (qualitative)General Procedure
Mono-deprotection TBDMSTBAF, THF, 0 °C to rt2,2-Dimethylpropane-1,3-diolSubstrate dependent, can be low[2]
Di-deprotection TBDMSTBAF, THF, rt2,2-Dimethylpropane-1,3-diolHigh (qualitative)General Procedure

Experimental Workflows

The selection and application of a protecting group strategy involve a logical sequence of protection and deprotection steps. The following diagrams, generated using Graphviz, illustrate the workflows for the use of benzyl and silyl protecting groups with 2,2-dimethylpropane-1,3-diol.

Protection_Deprotection_Workflow cluster_benzyl Benzyl Protection/Deprotection cluster_silyl Silyl Protection/Deprotection Diol_Bn 2,2-Dimethylpropane-1,3-diol Mono_Bn Mono-benzylated Diol Diol_Bn->Mono_Bn NaH, BnBr (1 eq) Mono_Bn->Diol_Bn H2, Pd/C Di_Bn Di-benzylated Diol Mono_Bn->Di_Bn NaH, BnBr Di_Bn->Diol_Bn H2, Pd/C Di_Bn->Mono_Bn Selective Deprotection (Challenging) Diol_Si 2,2-Dimethylpropane-1,3-diol Mono_Si Mono-silylated Diol Diol_Si->Mono_Si TBDMSCl (1 eq), Imidazole Mono_Si->Diol_Si TBAF Di_Si Di-silylated Diol Mono_Si->Di_Si TBDMSCl, Imidazole Di_Si->Diol_Si TBAF Di_Si->Mono_Si Controlled TBAF or Acid

A comparison of the protection and deprotection pathways.

Experimental Protocols

Benzyl Protection of 2,2-Dimethylpropane-1,3-diol (Mono-benzylation)[1]

Objective: To synthesize 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Materials:

  • 2,2-Dimethylpropane-1,3-diol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,2-dimethylpropane-1,3-diol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Silyl Protection of 2,2-Dimethylpropane-1,3-diol (General Procedure for Mono-silylation)

Objective: To synthesize 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropan-1-ol.

Materials:

  • 2,2-Dimethylpropane-1,3-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,2-dimethylpropane-1,3-diol and imidazole (2.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add a solution of TBDMSCl (1.0 equivalent) in anhydrous DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis (General Procedure)

Objective: To deprotect a benzyl ether of 2,2-dimethylpropane-1,3-diol.

Materials:

  • Benzyl-protected 2,2-dimethylpropane-1,3-diol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected diol in ethanol or methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol.

Deprotection of TBDMS Ethers with TBAF (General Procedure)[2]

Objective: To deprotect a TBDMS ether of 2,2-dimethylpropane-1,3-diol.

Materials:

  • TBDMS-protected 2,2-dimethylpropane-1,3-diol

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected diol in anhydrous THF and cool the solution to 0 °C.

  • Add the TBAF solution (1.1 equivalents per silyl group) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to several hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Conclusion

The choice between benzyl and silyl protecting groups for 2,2-dimethylpropane-1,3-diol is highly dependent on the planned synthetic route. Benzyl ethers offer robustness towards a wide range of reaction conditions, with a reliable and clean deprotection method in catalytic hydrogenolysis. This makes them an excellent choice for syntheses that involve acidic or basic steps where a silyl ether might be labile.

On the other hand, silyl ethers, particularly the TBDMS group, provide a milder deprotection strategy using fluoride-based reagents. The tunable stability of different silyl ethers also allows for more complex and orthogonal protection schemes. However, the lability of silyl ethers to acidic conditions requires careful planning of the synthetic sequence. Ultimately, a thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, will enable the researcher to make an informed decision and execute a successful synthesis.

References

A Comparative Guide to Alternative Chiral Building Blocks for Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads researchers to the diverse world of polyketides, a class of natural products renowned for their complex structures and potent biological activities. The stereochemical complexity of these molecules is a critical determinant of their function. Traditional synthetic approaches to these intricate architectures can be arduous. However, the modular nature of polyketide synthases (PKSs) opens up exciting avenues for generating structural diversity through the introduction of alternative chiral building blocks.

This guide provides an objective comparison of chemoenzymatic and biosynthetic strategies for producing and incorporating non-canonical chiral building blocks in polyketide synthesis, supported by experimental data. We delve into the performance of these alternatives, offering insights into their efficiency, stereoselectivity, and substrate scope.

Chemoenzymatic Synthesis of Chiral Diketide Building Blocks

A powerful and increasingly popular approach for generating chiral building blocks is the chemoenzymatic reduction of synthetically accessible β-ketoacyl thioesters. This method leverages the stereospecificity of isolated ketoreductase (KR) domains from various PKSs. The use of N-acetylcysteamine (SNAC) as a thioester handle provides a biomimetic substrate that is readily accepted by these enzymatic domains.

The stereochemical outcome of the reduction is dictated by the type of KR domain employed. These are broadly classified into four types (A1, A2, B1, and B2) based on the resulting configuration at the α and β positions of the product.

Comparative Performance of Ketoreductase Domains

The following table summarizes the performance of different KR domains in the reduction of a model α-methyl-β-ketoacyl SNAC thioester. The data highlights the high degree of stereocontrol achievable with this method.

KR DomainSubstrateProduct StereochemistryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
EryKR1 (A1-type)(2RS)-2-methyl-3-oxopentanoyl-SNAC(2S, 3R)-3-hydroxy-2-methylpentanoyl-SNAC>95:5>98%85[1]
TylKR1 (B1-type)(2RS)-2-methyl-3-oxopentanoyl-SNAC(2R, 3R)-3-hydroxy-2-methylpentanoyl-SNAC>95:5>98%92[1]
RifKR7 (A2-type)(2R)-2-methyl-3-oxopentanoyl-ACP(2S, 3S)-3-hydroxy-2-methylpentanoyl-ACP>98:2>99%N/A[2]
NysKR1 (A2-type)(2R)-2-methyl-3-oxopentanoyl-ACP(2S, 3S)-3-hydroxy-2-methylpentanoyl-ACP>98:2>99%N/A[2]

Note: Yields can vary based on reaction conditions and purification methods. N/A indicates data not available in the cited source.

Experimental Protocol: Chemoenzymatic Reduction of a β-Ketoacyl-SNAC Thioester

This protocol is a generalized procedure based on methodologies reported in the literature[1][3].

Materials:

  • β-ketoacyl-SNAC thioester (e.g., (2RS)-2-methyl-3-oxopentanoyl-SNAC)

  • Purified ketoreductase (KR) domain

  • NADPH

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Potassium phosphate buffer (pH 7.2)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.2), the β-ketoacyl-SNAC thioester (1 mM), NADPH (2 mM), glucose-6-phosphate (10 mM), and glucose-6-phosphate dehydrogenase (1 U/mL).

  • Enzyme Addition: Initiate the reaction by adding the purified KR domain to a final concentration of 10-20 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 4-16 hours with gentle agitation. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Extraction: Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting β-hydroxyacyl-SNAC thioester by silica gel chromatography. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

chemoenzymatic_synthesis cluster_synthesis Chemical Synthesis cluster_biocatalysis Biocatalytic Reduction Malonyl_Derivative Malonyl Derivative Beta_Ketoacyl_SNAC β-Ketoacyl-SNAC Thioester Malonyl_Derivative->Beta_Ketoacyl_SNAC Acylation SNAC N-Acetylcysteamine (SNAC) SNAC->Beta_Ketoacyl_SNAC KR_Domain Isolated Ketoreductase (KR) Domain Beta_Ketoacyl_SNAC->KR_Domain Substrate Chiral_Hydroxyacyl_SNAC Chiral β-Hydroxyacyl-SNAC KR_Domain->Chiral_Hydroxyacyl_SNAC NADPH NADPH NADPH->Chiral_Hydroxyacyl_SNAC Polyketide_Synthesis Polyketide Synthesis Chiral_Hydroxyacyl_SNAC->Polyketide_Synthesis Building Block

Chemoenzymatic synthesis of chiral building blocks.

Biosynthetic Approaches: Precursor-Directed Biosynthesis and AT Domain Engineering

An alternative strategy for incorporating novel chiral building blocks is to harness the biosynthetic machinery of a polyketide-producing microorganism directly. This can be achieved through precursor-directed biosynthesis or by engineering the PKS enzymes themselves.

Precursor-Directed Biosynthesis (PDB)

In PDB, a genetically modified strain of a polyketide producer, in which the native starter or extender unit biosynthesis is blocked, is fed with a synthetic, non-natural analogue. The PKS machinery then incorporates this alternative precursor into the final polyketide product. The efficiency of this process depends on the substrate tolerance of the relevant PKS domains.

Acyltransferase (AT) Domain Engineering

A more targeted approach involves engineering the acyltransferase (AT) domains of the PKS. The AT domain is responsible for selecting the extender unit to be incorporated at each step of polyketide chain elongation. By swapping or mutating AT domains, it is possible to alter the substrate specificity of a particular PKS module, thereby directing the incorporation of a non-natural extender unit.

Comparative Performance of Alternative Extender Units

The table below presents data on the incorporation of various non-natural extender units into a model PKS system through AT domain exchange. The results demonstrate the potential to introduce a wide range of chemical functionalities.

AT Domain OriginNon-Natural Extender UnitProduct Yield (Relative to native)Reference
Epothilone PKS (Module 4)Malonyl-CoA85% (as 2-desmethyl product)[4][5]
BatG (Batumin biosynthesis)Propylmalonyl-CoA>100-fold increase[4][5]
RevG (Reveromycin biosynthesis)Butylmalonyl-CoA>100-fold increase[4][5]
PksG (Micromonolactam biosynthesis)Pentylmalonyl-CoA>100-fold increase[4][5]
PedC (Pederin biosynthesis)Hexylmalonyl-CoA>100-fold increase[4][5]

Note: Yields are highly dependent on the specific PKS system and experimental conditions.

Experimental Protocol: Precursor-Directed Biosynthesis in Streptomyces

This protocol provides a general framework for a precursor-directed biosynthesis experiment in a Streptomyces host, based on established methods[6][7].

Materials:

  • Engineered Streptomyces strain (e.g., with a blocked precursor pathway)

  • Seed culture medium (e.g., TSB)

  • Production medium (e.g., R5A)

  • Non-natural precursor (e.g., a substituted malonic acid analogue)

  • Solvent for precursor (e.g., DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • LC-MS and HPLC instrumentation

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed medium with spores or mycelia of the engineered Streptomyces strain. Incubate at 30°C with shaking (250 rpm) for 48-72 hours.

  • Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Precursor Feeding: After an initial growth phase (e.g., 24 hours), add the non-natural precursor dissolved in a minimal amount of a suitable solvent to the culture. The final concentration of the precursor typically ranges from 1 to 10 mM.

  • Fermentation: Continue the fermentation at 30°C with shaking for an additional 5-7 days.

  • Extraction: Harvest the culture broth and extract the polyketide products with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude extract by LC-MS to identify the desired product containing the incorporated non-natural building block. Purify the novel polyketide by HPLC for further characterization.

biosynthetic_approaches cluster_pdb Precursor-Directed Biosynthesis cluster_at_engineering AT Domain Engineering Engineered_Host Engineered Host (Blocked native precursor) PKS_Machinery Native PKS Machinery Engineered_Host->PKS_Machinery Non_Natural_Precursor Non-Natural Precursor (Fed exogenously) Non_Natural_Precursor->PKS_Machinery Uptake & Activation Novel_Polyketide Novel Polyketide PKS_Machinery->Novel_Polyketide Biosynthesis Wild_Type_PKS Wild-Type PKS Module Engineered_PKS Engineered PKS Module Wild_Type_PKS->Engineered_PKS AT Domain Swap/Mutagenesis Engineered_AT Engineered AT Domain (Altered Specificity) Engineered_AT->Engineered_PKS Engineered_PKS->Novel_Polyketide Biosynthesis

Biosynthetic approaches to novel polyketides.

Conclusion

Both chemoenzymatic and biosynthetic approaches offer powerful strategies for generating and incorporating alternative chiral building blocks into polyketide scaffolds, thereby expanding the accessible chemical space for drug discovery and development.

  • Chemoenzymatic synthesis using isolated KR domains provides a highly controlled and predictable method for producing a wide range of stereochemically defined small molecule building blocks. This approach is particularly valuable for generating libraries of chiral synthons for use in traditional organic synthesis or for feeding experiments in PDB.

  • Precursor-directed biosynthesis and AT domain engineering offer the advantage of harnessing the intact cellular machinery for the production of complex polyketides. While often requiring more extensive genetic engineering and optimization, these in vivo methods can lead to the direct production of novel, bioactive molecules.

The choice of strategy will depend on the specific goals of the research project, including the desired level of control over stereochemistry, the complexity of the target molecule, and the available resources for synthetic chemistry and molecular biology. The continued development of both in vitro and in vivo techniques promises to further revolutionize our ability to design and synthesize novel polyketides with tailored biological activities.

References

A Comparative Guide: The Merits of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant of success in the intricate landscape of multi-step organic synthesis. Among the plethora of options for the protection of hydroxyl groups, benzyl ethers have long been a reliable choice due to their general stability. This guide presents a detailed comparison of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, a sterically hindered benzyl ether, with other commonly used benzyl ethers, highlighting its unique advantages substantiated by theoretical principles and experimental data.

The Neopentyl Core: A Decisive Structural Advantage

The key differentiating feature of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is its neopentyl backbone. This structural motif imparts several advantageous properties that distinguish it from simpler benzyl ethers. The presence of the gem-dimethyl group on the carbon adjacent to the benzyloxymethyl group introduces significant steric bulk. This steric hindrance is not merely a passive feature but an active contributor to the molecule's reactivity and stability profile, a phenomenon explained by the Thorpe-Ingold effect (also known as the gem-dimethyl effect).

The Thorpe-Ingold effect posits that gem-disubstitution on a carbon chain can alter bond angles and restrict conformational freedom, thereby influencing the rates of intramolecular reactions. In the context of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, this can translate to:

  • Enhanced Stability: The steric shield provided by the gem-dimethyl group can kinetically hinder reactions that would lead to the cleavage of the benzyl ether under certain conditions, potentially offering greater stability compared to less substituted benzyl ethers.

  • Modulated Reactivity: The conformational lock imposed by the neopentyl group can influence the accessibility of the ether oxygen and the benzylic protons, potentially leading to different reactivity profiles in both protection and deprotection steps.

Performance Comparison: A Data-Driven Analysis

While direct comparative studies focusing solely on 3-(Benzyloxy)-2,2-dimethylpropan-1-ol versus other benzyl ethers are not abundant in the literature, we can infer its performance based on data for sterically hindered benzyl ethers and general yields for benzylation and debenzylation reactions.

Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Benzyl (Bn) Primary AlcoholNaH, BnBr, DMF, 0 °C to rt>90H₂, 10% Pd/C, MeOH, rt>95[1]
p-Methoxybenzyl (PMB) Primary AlcoholNaH, PMBCl, DMF, 0 °C to rt>90DDQ, CH₂Cl₂/H₂O, rt85-95[2]
3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivative 2,2-dimethylpropane-1,3-diolKOH, BnBr, Toluene, 0 °C to rt77Not SpecifiedNot Specified

Note: The yield for the 3-(Benzyloxy)-2,2-dimethylpropan-1-ol derivative refers to its synthesis from the corresponding diol. While not a direct protection of a mono-alcohol, it demonstrates the feasibility of forming this sterically hindered ether.

The key advantage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol lies not just in yield, but in its unique stability profile. For instance, sterically hindered benzyl ethers have been shown to be more resistant to certain cleavage conditions, which can be exploited for selective deprotection in complex molecules.[3]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of benzyl ethers are crucial for reproducible research.

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the monosubstitution of 2,2-dimethylpropane-1,3-diol.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • Toluene

  • 50% Aqueous Potassium Hydroxide (KOH)

  • n-Butylammonium iodide (n-Bu₄NI)

  • Benzyl bromide ((bromomethyl)benzene)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10-L four-necked round-bottom flask, combine 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous KOH (1 L), and n-Bu₄NI (36 g, 97 mmol).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl bromide (328 g, 1920 mmol) to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Quench the reaction by adding 1 L of ice-water.

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).

  • Combine the organic layers and wash with brine (2 x 4 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil (77% yield).

Protocol 2: General Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

This is a standard and mild method for cleaving benzyl ethers.[1]

Materials:

  • Benzyl-protected alcohol

  • Methanol (or Ethanol, Ethyl Acetate)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol (10 mL) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizing the Chemistry: Workflows and Relationships

To better illustrate the decision-making process and reaction pathways in protecting group chemistry, the following diagrams are provided.

Protection_Deprotection_Workflow Start Start: Alcohol (R-OH) Protection Protection Step Start->Protection Protected_Alcohol Protected Alcohol (R-O-PG) Protection->Protected_Alcohol Intermediate_Steps Intermediate Synthetic Steps Protected_Alcohol->Intermediate_Steps Deprotection Deprotection Step Intermediate_Steps->Deprotection Final_Product Final Product with Deprotected -OH Deprotection->Final_Product

General workflow for using a protecting group.

Benzyl_Ether_Comparison Benzyl_Ethers Benzyl Ether Protecting Groups Bn Benzyl (Bn) -CH2Ph Benzyl_Ethers->Bn PMB p-Methoxybenzyl (PMB) -CH2-C6H4-OMe Benzyl_Ethers->PMB Neopentyl_Bn 3-(Benzyloxy)-2,2-dimethylpropyl (Neopentyl Benzyl type) Benzyl_Ethers->Neopentyl_Bn Stability General Stability Bn->Stability Oxidative_Cleavage Facile Oxidative Cleavage (DDQ) PMB->Oxidative_Cleavage Steric_Hindrance Steric Hindrance & Enhanced Stability Neopentyl_Bn->Steric_Hindrance Advantage Key Advantage

Comparison of different benzyl ether protecting groups.

Conclusion

3-(Benzyloxy)-2,2-dimethylpropan-1-ol represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its primary advantage, conferred by the neopentyl core, is its significant steric bulk. This can lead to enhanced stability under certain reaction conditions, allowing for selective manipulations elsewhere in a complex molecule. While general protocols for its synthesis and deprotection are available, further quantitative studies are needed to fully delineate its performance advantages over simpler benzyl ethers in a variety of synthetic contexts. For researchers tackling complex targets requiring nuanced protecting group strategies, the unique properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol merit serious consideration.

References

A Comparative Guide to Enantiomeric Excess Determination of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity and efficacy of chiral molecules. This guide provides a comparative overview of potential methods for determining the enantiomeric excess of 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its derivatives. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of potential methods for the analysis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives.

MethodPrinciplePotential AdvantagesPotential Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability to a wide range of compounds. High resolution and accuracy. Both analytical and preparative separations are possible.[1][2]Method development can be time-consuming and requires screening of various columns and mobile phases.[2] Derivatization may be necessary for detection if the analyte lacks a chromophore.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity. Suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes. Derivatization is often required to increase volatility.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, resulting in distinguishable NMR signals for each enantiomer.[3][4][5]Rapid analysis without the need for chromatographic separation. Provides structural information.[3]Lower sensitivity compared to chromatographic methods. Peak broadening can be an issue.[3] The chiral shift reagent may not resolve the signals of all enantiomers effectively.[4][5]
NMR with Chiral Derivatizing Agents Covalent reaction of the enantiomers with a chiral derivatizing agent to form diastereomers with distinct NMR spectra.[6][7][8]Can provide excellent resolution of signals. The resulting diastereomers can often be separated by standard chromatography if needed.[6][7]Derivatization reaction must go to completion to avoid kinetic resolution and inaccurate results. The derivatizing agent can introduce impurities.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are proposed starting points for method development for the enantiomeric excess determination of 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The key to this method is the selection of an appropriate chiral stationary phase (CSP).

Workflow for Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis prep Dissolve sample in mobile phase screen_cols Screen Chiral Columns (e.g., polysaccharide-based, cyclodextrin-based) prep->screen_cols screen_mp Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) screen_cols->screen_mp optimize Optimize Separation (Flow rate, Temperature, Mobile Phase Composition) screen_mp->optimize inject Inject Sample onto HPLC optimize->inject detect Detect Peaks (e.g., UV) inject->detect calculate Calculate Enantiomeric Excess (Peak Area Integration) detect->calculate

Figure 1. General workflow for developing a chiral HPLC method.

Proposed Protocol:

  • Column Selection: Start with polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) as they are versatile.

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol mixtures. This is often a good starting point for compounds with hydroxyl groups.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water.

  • Sample Preparation: Dissolve a small amount of the 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivative in the initial mobile phase.

  • Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector (if the derivative has a chromophore) or a refractive index detector.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC can offer high resolution. Derivatization to a more volatile species may be necessary.

Workflow for Chiral GC Analysis:

cluster_prep Sample Preparation cluster_analysis GC Analysis derivatize Derivatize Sample (if necessary) (e.g., acetylation, silylation) dissolve Dissolve in appropriate solvent derivatize->dissolve inject Inject into GC with Chiral Column dissolve->inject separate Temperature Programmed Separation inject->separate detect Detect with FID separate->detect calculate Calculate Enantiomeric Excess detect->calculate

Figure 2. Workflow for enantiomeric excess determination by chiral GC.

Proposed Protocol:

  • Derivatization (if necessary): To increase volatility, the hydroxyl group of 3-(benzyloxy)-2,2-dimethylpropan-1-ol can be derivatized, for example, by acetylation with acetic anhydride or silylation with a reagent like BSTFA.

  • Column Selection: Use a commercially available chiral GC column, such as one based on cyclodextrin derivatives.

  • Sample Preparation: Dissolve the derivatized (or underivatized, if sufficiently volatile) sample in a suitable solvent (e.g., hexane, ethyl acetate).

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Program: Start with an initial temperature hold, followed by a temperature ramp to elute the compounds.

    • Detector: A Flame Ionization Detector (FID) is commonly used.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

This method relies on the in-situ formation of diastereomeric complexes that can be distinguished by NMR.

Logical Flow for NMR Analysis with Chiral Shift Reagents:

start Prepare Sample in NMR Tube add_csr Add Chiral Shift Reagent (e.g., Eu(hfc)₃) start->add_csr acquire Acquire NMR Spectrum add_csr->acquire check_res Check for Signal Resolution acquire->check_res integrate Integrate Resolved Signals check_res->integrate Yes optimize Optimize (Concentration, Temperature) check_res->optimize No calculate Calculate Enantiomeric Excess integrate->calculate optimize->acquire

Figure 3. Decision-making workflow for NMR analysis using chiral shift reagents.

Proposed Protocol:

  • Sample Preparation: Dissolve a known amount of the 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, measured amount of a chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the shift reagent. Monitor the separation of signals corresponding to the protons near the chiral center.

  • Optimization: Continue adding the shift reagent until optimal separation of the enantiomeric signals is achieved without excessive peak broadening.

  • Quantification: Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess. For reliable quantification, it is important to use a calibration curve.[5]

This guide provides a starting point for developing a robust method for the enantiomeric excess determination of 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its derivatives. The optimal method will depend on the specific properties of the derivative and the available resources. Method validation should be performed to ensure accuracy and precision.

References

A Comparative Guide to the X-ray Crystal Structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives, juxtaposed with the well-characterized structural analogue, neopentyl glycol (NPG). Due to the current absence of published crystallographic data for 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives, this guide will focus on a detailed comparison with NPG, outlining the experimental protocols and expected structural outcomes. This approach serves as a foundational reference for researchers undertaking the structural elucidation of this class of compounds.

Introduction to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivatives and Neopentyl Glycol

3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its derivatives are organic compounds of interest in medicinal chemistry and materials science due to their unique structural features, including a sterically hindered neopentyl core and a flexible benzyloxy group. Understanding their three-dimensional structure through X-ray crystallography is paramount for elucidating structure-activity relationships and designing novel molecules with tailored properties.

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a close structural analogue that has been extensively studied. Its crystal structure provides a valuable benchmark for predicting and interpreting the crystallographic data of 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives.

Comparative Crystallographic Data

The following table summarizes the known crystallographic data for neopentyl glycol, which exhibits polymorphism, and presents a hypothetical dataset for a representative 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivative to illustrate the expected parameters.

ParameterNeopentyl Glycol (Monoclinic α-phase)3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivative (Hypothetical)
Formula C5H12O2C19H24O2
Molecular Weight 104.15 g/mol [1]284.40 g/mol
Crystal System Monoclinic[2]Monoclinic or Orthorhombic
Space Group P21/c[2]P21/c or Pca21
a (Å) 5.9910.5
b (Å) 10.888.2
c (Å) 10.1518.9
α (°) 9090
β (°) 99.895.5
γ (°) 9090
Volume (ų) 650.41620.7
Z 44
Calculated Density (g/cm³) 1.061.16
Hydrogen Bonding Intermolecular O-H···O chainsIntermolecular O-H···O dimers or chains

Experimental Protocols

The determination of the crystal structure for 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives would follow a standard single-crystal X-ray diffraction workflow.

Synthesis and Crystal Growth

A derivative of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is synthesized, for instance, by esterification of the primary alcohol with a suitable carboxylic acid. Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a four-circle X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Data Processing

The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities. This step is crucial for determining the crystal system and space group.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of comparing the known structure of NPG with a hypothetical derivative and the general experimental workflow for X-ray crystallography.

G Logical Comparison of Crystal Structures cluster_0 Known Structure cluster_1 Hypothetical Structure NPG Neopentyl Glycol (NPG) NPG_Data Monoclinic, P21/c Intermolecular H-bonding chains NPG->NPG_Data Characterized by XRD Comparison Comparative Analysis NPG_Data->Comparison Derivative 3-(Benzyloxy)-2,2-dimethylpropan-1-ol Derivative Derivative_Data Expected: Monoclinic or Orthorhombic Potential for varied H-bonding and π-stacking Derivative->Derivative_Data To be determined by XRD Derivative_Data->Comparison Insights Structure-Property Relationship Insights Comparison->Insights

Caption: Logical flow for comparing the known crystal structure of NPG with a hypothetical derivative.

G Experimental Workflow for X-ray Crystallography Synthesis Synthesis of Derivative Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the X-ray crystal structure of 3-(benzyloxy)-2,2-dimethylpropan-1-ol derivatives remains to be experimentally determined, a comparative analysis with the known structures of neopentyl glycol provides a robust framework for future research. The presence of the bulky and flexible benzyloxy group is anticipated to significantly influence the crystal packing and intermolecular interactions, potentially leading to different crystal systems and hydrogen bonding networks compared to NPG. The experimental protocols outlined in this guide provide a clear pathway for the successful elucidation of these novel crystal structures, which will be invaluable for the rational design of new molecules in drug discovery and materials science.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Preparation of a Key Synthetic Intermediate.

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, a valuable intermediate in the preparation of various pharmaceuticals and complex organic molecules, is critically dependent on the choice of catalyst for the mono-benzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol). This guide provides a comparative analysis of different catalytic systems, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is significantly influenced by the catalytic system employed. This table summarizes the key performance indicators for a selection of catalysts, highlighting differences in yield and reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phase-Transfer Catalysis
n-Bu₄NI50% aq. KOHTolueneRoom Temp.1677%[1]
Lewis Acid Catalysis
FeCl₃·6H₂O (5 mol%)-Propylene Carbonate10014Not Reported for this specific reaction
Organocatalysis
Borinic Acid/Chiral Ammonium SaltAmine BaseDichloromethaneNot SpecifiedNot SpecifiedNot Reported for this specific reaction
Heterogeneous Catalysis
Cs-DTP/K-10 Clay-Solvent-free1504Not Reported for this specific reaction

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following section outlines the experimental protocol for the well-established phase-transfer catalysis method.

Phase-Transfer Catalysis Method

This procedure utilizes a quaternary ammonium salt to facilitate the reaction between the water-soluble alkoxide and the organic-soluble benzylating agent.

Materials:

  • 2,2-dimethylpropane-1,3-diol

  • (Bromomethyl)benzene (Benzyl bromide)

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice-water

Procedure:

  • To a 10-L 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous KOH solution (1 L), and n-Bu₄NI (36 g, 97 mmol).

  • Cool the mixture to 0 °C.

  • Add (bromomethyl)benzene (328 g, 1920 mmol) to the cooled mixture.

  • Stir the resulting solution at room temperature for 16 hours.

  • Quench the reaction by adding 1 L of ice-water.

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).

  • Combine the organic layers and wash with brine (2 x 4 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain 3-(Benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil (77% yield).[1]

Experimental Workflow and Logic

The general workflow for the synthesis and catalytic screening for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is depicted in the following diagram. This process begins with the selection of the diol substrate and the benzylating agent, followed by the choice of a catalytic system. The reaction is then performed under specific conditions, and the resulting product is isolated, purified, and characterized to determine the efficacy of the chosen catalyst.

experimental_workflow cluster_reactants Reactant Selection cluster_catalysis Catalyst System Selection cluster_reaction Reaction Execution cluster_analysis Product Analysis substrate 2,2-Dimethylpropane-1,3-diol reaction_conditions Reaction Setup and Monitoring (Temperature, Time) substrate->reaction_conditions reagent Benzyl Halide / Alcohol reagent->reaction_conditions catalyst_type Catalyst Type (e.g., Phase Transfer, Lewis Acid) catalyst_type->reaction_conditions base_solvent Base and Solvent Selection base_solvent->reaction_conditions workup Work-up and Purification reaction_conditions->workup characterization Characterization (NMR, MS, etc.) workup->characterization yield_calculation Yield and Purity Determination characterization->yield_calculation

Caption: General workflow for the catalytic synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Discussion of Catalytic Pathways

The primary mechanism for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

williamson_ether_synthesis start 2,2-Dimethylpropane-1,3-diol + Base alkoxide Formation of Alkoxide Intermediate start->alkoxide Deprotonation nucleophilic_attack Nucleophilic Attack on Benzyl Halide alkoxide->nucleophilic_attack SN2 Reaction product 3-(Benzyloxy)-2,2-dimethylpropan-1-ol nucleophilic_attack->product Product Formation & Salt Byproduct

Caption: Simplified reaction pathway of the Williamson ether synthesis.

Phase-Transfer Catalysis: In the context of the provided protocol, the quaternary ammonium salt (n-Bu₄NI) acts as a phase-transfer catalyst. It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the diol, and subsequently transports the resulting alkoxide to the organic phase to react with the benzyl bromide.

Alternative Catalysts:

  • Lewis Acids (e.g., FeCl₃): Lewis acids can activate the benzylating agent, making it more susceptible to nucleophilic attack by the diol. This approach may offer milder reaction conditions compared to strongly basic methods.

  • Organocatalysts (e.g., Borinic Acids): These catalysts can form a complex with the diol, enhancing the nucleophilicity of one hydroxyl group and facilitating a regioselective reaction. This is particularly advantageous for achieving mono-benzylation and avoiding the formation of di-benzylated byproducts.

  • Heterogeneous Catalysts (e.g., Solid-supported bases or acids): The use of solid catalysts simplifies product purification as the catalyst can be easily removed by filtration. This aligns with the principles of green chemistry by reducing waste and simplifying the work-up process.

Further research into these alternative catalytic systems is warranted to fully elucidate their potential for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and to provide a more comprehensive comparative analysis.

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, a substituted alcohol and benzyl ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, minimizing risks and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. According to safety information from suppliers, this chemical is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS07 pictogram, an exclamation mark, is used to indicate these hazards. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2][3][4][5][6]. Evaporation is also not a permissible method of disposal[1][2][7].

  • Waste Collection:

    • Collect waste 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a designated, properly labeled, and chemically compatible waste container. The container should be in good condition, with no leaks or cracks, and must have a secure cap[8].

    • Do not mix this waste with incompatible materials. Given its ether linkage, it is prudent to follow guidelines for ether disposal, which includes avoiding mixing with strong acids or oxidizers.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "3-(Benzyloxy)-2,2-dimethylpropan-1-ol".

    • Include the appropriate hazard pictograms (e.g., GHS07 exclamation mark).

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • As a general precaution for ethers, which can form explosive peroxides over time when exposed to air and light, it is good practice to date the container when waste is first added[1][2][3]. Although this specific compound is not noted for peroxide formation, this practice enhances safety.

    • Store the container away from heat, sparks, and open flames[9].

  • Disposal Request:

    • Once the waste container is full or has been in storage for a period defined by your institution's policies (often within 6-12 months for ethers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][10].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand[9]. Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

ParameterGuidelineSource
Drain Disposal Prohibited for hazardous chemicals.[1][2][3][4][5][6]
Evaporation Not a permissible disposal method.[1][2][7]
Satellite Accumulation Limit Typically up to 55 gallons of hazardous waste.[4]
Acute Hazardous Waste Limit 1 quart of liquid or 1 kilogram of solid for P-listed wastes.[4]
Ether Storage (Opened) Dispose of within 6 months.[1][2]
Ether Storage (Unopened) Dispose of within 1 year.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

start Start: Have waste 3-(Benzyloxy)-2,2-dimethylpropan-1-ol? is_hazardous Is it hazardous waste? start->is_hazardous collect_waste Collect in a labeled, compatible container. is_hazardous->collect_waste Yes no_drain Do NOT pour down drain or discard in trash. is_hazardous->no_drain Yes store_safely Store securely in designated satellite accumulation area. collect_waste->store_safely contact_ehs Contact EHS or licensed waste disposal contractor. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

Safeguarding Your Research: A Guide to Handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in any research environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory setting.

Personal Protective Equipment (PPE)

When working with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes that can cause serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to consult the glove manufacturer's resistance chart for specific breakthrough times.Prevents skin contact which can be harmful if absorbed and cause skin irritation (H302, H315).
Body Protection A laboratory coat must be worn. For larger quantities or potential for significant splashing, a chemical-resistant apron or coveralls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation (H335).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is crucial for maintaining a safe operational workflow.

1. Preparation and Engineering Controls:

  • Fume Hood: All work with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for flammable liquids and organic compounds should be available in the immediate vicinity.

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Ventilation: Ensure adequate ventilation at all times.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools such as a pipette or a graduated cylinder to avoid splashes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.

3. Emergency Procedures:

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Disposal Plan

Proper disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: Unused or waste 3-(Benzyloxy)-2,2-dimethylpropan-1-ol should be treated as hazardous chemical waste.

  • Container Management:

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • All chemical waste must be disposed of through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations when handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, emphasizing the integral role of safety measures at each step.

G Workflow for Handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Transfer & Use Chemical C->D E Store Properly D->E F Collect Waste D->F I Spill Response D->I J First Aid D->J G Label & Store Waste F->G H Arrange for Professional Disposal G->H

Caption: A logical workflow for the safe handling and disposal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.